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  • Product: 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one
  • CAS: 247144-21-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one: Synthesis, Properties, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one, a derivative of the versatile benzimidazolone scaffold. While direct literature on this specific d...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one, a derivative of the versatile benzimidazolone scaffold. While direct literature on this specific diethyl analog is limited, this document leverages established principles of organic synthesis and the known characteristics of related compounds to present a scientifically grounded exploration of its chemical structure, plausible synthetic pathways, predicted physicochemical and spectroscopic properties, and potential applications in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this promising molecular entity.

Introduction: The Benzimidazolone Core in Modern Drug Discovery

The benzimidazole ring system, an isostere of natural purines, is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological macromolecules.[1][2] This structural motif is present in numerous clinically approved drugs, including proton pump inhibitors, anthelmintics, and antihistamines.[2][3][4] The fusion of a benzene ring with an imidazole ring provides a rigid framework with unique electronic properties and opportunities for diverse functionalization.

The benzimidazol-2-one core, in particular, has garnered significant attention as a building block for novel therapeutic agents. The urea-like moiety within the five-membered ring offers hydrogen bonding capabilities, while the nitrogen atoms and the aromatic ring can be substituted to modulate the compound's steric and electronic properties, thereby fine-tuning its pharmacological activity.[5] Derivatives of this scaffold have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][6] This guide focuses on a specific, yet under-documented, derivative: 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one, exploring its synthesis and potential as a valuable intermediate and pharmacophore.

Chemical Structure and Proposed Synthesis

The molecular structure of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one consists of a central benzimidazol-2-one core with an amino group at the 5-position of the benzene ring and an ethyl group attached to each of the nitrogen atoms of the imidazole ring.

Diagram 1: Chemical Structure of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one

A plausible and efficient synthesis of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one can be envisioned through a three-step process, starting from the commercially available 1,3-dihydro-2H-benzimidazol-2-one. This proposed route is based on well-established synthetic transformations within the benzimidazole family.

Diagram 2: Proposed Synthetic Workflow

G start 1,3-Dihydro-2H-benzimidazol-2-one step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 5-Nitro-1,3-dihydro-2H- benzimidazol-2-one step1->intermediate1 step2 N,N'-Diethylation (EtI, K2CO3, DMF) intermediate1->step2 intermediate2 1,3-Diethyl-5-nitro-1,3-dihydro- 2H-benzimidazol-2-one step2->intermediate2 step3 Reduction (H2, Pd/C) intermediate2->step3 product 5-Amino-1,3-diethyl-1,3-dihydro- 2H-benzimidazol-2-one step3->product

Step 1: Synthesis of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one

The initial step involves the nitration of the benzimidazol-2-one core. This is a standard electrophilic aromatic substitution reaction.

  • Causality behind Experimental Choices: The use of a mixture of nitric acid and sulfuric acid is a classic method for nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[7] The reaction temperature must be carefully controlled to prevent over-nitration and the formation of dinitro byproducts.

Experimental Protocol:

  • To a stirred and cooled (0-5 °C) solution of concentrated sulfuric acid, add 1,3-dihydro-2H-benzimidazol-2-one portion-wise, maintaining the temperature below 10 °C.

  • Once the dissolution is complete, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 5-nitro-1,3-dihydro-2H-benzimidazol-2-one.

Step 2: Synthesis of 1,3-Diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one

The second step is the N,N'-diethylation of the nitro-intermediate. This reaction proceeds via nucleophilic substitution.

  • Causality behind Experimental Choices: A polar aprotic solvent like dimethylformamide (DMF) is chosen to dissolve the starting material and facilitate the reaction. Potassium carbonate is a suitable base to deprotonate the two N-H protons of the benzimidazolone, making them nucleophilic.[8] Iodoethane is used as the ethylating agent. The use of a slight excess of the ethylating agent and base ensures complete dialkylation.

Experimental Protocol:

  • To a solution of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one in DMF, add anhydrous potassium carbonate.

  • Add iodoethane dropwise to the stirred suspension.

  • Heat the reaction mixture and maintain it at a moderate temperature (e.g., 60-70 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one

The final step is the reduction of the nitro group to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Causality behind Experimental Choices: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of aromatic nitro groups.[9] Ethanol is a common solvent for such reactions. The reaction is carried out under a hydrogen atmosphere. The catalyst is then removed by filtration.

Experimental Protocol:

  • In a hydrogenation vessel, dissolve 1,3-diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the mixture under a hydrogen atmosphere (typically at a pressure of 3-4 bar) at room temperature until the theoretical amount of hydrogen is consumed.

  • After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The final product, 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one, can be purified by recrystallization or column chromatography.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the lack of experimental data for the title compound, the following properties are predicted based on the known characteristics of its parent scaffold and closely related N-alkylated analogs.

PropertyPredicted Value/CharacteristicRationale and Supporting Evidence
Molecular Formula C₁₁H₁₅N₃OBased on the chemical structure.
Molecular Weight 205.26 g/mol Calculated from the molecular formula.
Appearance Off-white to light brown solidAmino-aromatic compounds are often colored due to oxidation.
Melting Point Lower than the unsubstituted parent compoundN-alkylation generally disrupts the intermolecular hydrogen bonding present in the parent 5-aminobenzimidazol-2-one, leading to a lower melting point.[10]
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF); sparingly soluble in non-polar solvents; slightly soluble in water.The ethyl groups increase lipophilicity compared to the parent amine, while the amino and urea moieties retain polarity.
¹H NMR (DMSO-d₆) * Ethyl (CH₂): Quartet, ~4.0-4.2 ppm* Ethyl (CH₃): Triplet, ~1.2-1.4 ppm* Aromatic Protons: Multiplets, ~6.5-7.2 ppm* Amino (NH₂): Broad singlet, ~4.5-5.5 ppmBased on typical chemical shifts for N-ethyl groups and aromatic protons in similar benzimidazolone structures.
¹³C NMR (DMSO-d₆) * Carbonyl (C=O): ~155-160 ppm* Aromatic Carbons: ~100-150 ppm* Ethyl (CH₂): ~40-45 ppm* Ethyl (CH₃): ~13-16 ppmBased on known spectra of N-substituted benzimidazolones and the expected influence of the amino and ethyl groups.[11][12]
Infrared (IR) * N-H stretch (amino): ~3300-3500 cm⁻¹ (two bands)* C=O stretch (urea): ~1680-1720 cm⁻¹* C-N stretch: ~1200-1350 cm⁻¹* Aromatic C=C stretch: ~1450-1600 cm⁻¹Characteristic vibrational frequencies for the functional groups present in the molecule.[8]
Mass Spectrometry [M+H]⁺: m/z 206.1293Calculated for C₁₁H₁₆N₃O⁺.

Applications and Significance in Drug Development

The 5-amino-1,3-dialkyl-1,3-dihydro-2H-benzimidazol-2-one scaffold is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The amino group provides a reactive handle for further derivatization, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

  • As a Building Block for Bioactive Molecules: The primary amino group can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides. It can also serve as a precursor for the synthesis of other heterocyclic systems. This versatility makes the title compound a valuable starting material for creating libraries of novel compounds for high-throughput screening.

  • Potential Therapeutic Applications: Benzimidazole derivatives have demonstrated a wide range of biological activities.[3][4] While the specific activity of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one is not yet reported, related compounds have shown promise in several areas:

    • Oncology: The benzimidazole scaffold is found in anticancer agents like bendamustine.[1] Derivatives have been investigated as inhibitors of various kinases and other targets involved in cancer cell proliferation.[6]

    • Antimicrobial Agents: The structural similarity to purines allows some benzimidazole derivatives to interfere with microbial metabolic pathways.[2]

    • Antiviral Activity: Certain benzimidazole derivatives have shown efficacy against a range of viruses.[5]

The N,N'-diethyl substitution in the title compound can enhance its lipophilicity, which may improve its pharmacokinetic properties, such as cell membrane permeability and oral bioavailability, compared to the unsubstituted parent compound.

Conclusion

5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential utility. The proposed synthetic route is robust, relying on well-established and high-yielding chemical transformations. The predicted physicochemical and spectroscopic properties offer a baseline for its identification and characterization. As the demand for novel therapeutic agents continues to grow, the exploration of versatile scaffolds like the one discussed herein will be crucial for the advancement of drug discovery and development. Further experimental validation of the synthesis and biological evaluation of this compound and its derivatives are warranted to fully unlock its therapeutic potential.

References

  • D.A. Ali, & H.A. Ewiss. (2022). An efficient synthesis and preliminary investigation of novel 1,3-dihydro-2h-benzimidazol-2-one nitro and nitramino derivatives. Molecules, 27(23), 8206. Available at: [Link]

  • IntechOpen. (2019). Development of Benzimidazole Compounds for Cancer Therapy. Available at: [Link]

  • ElectronicsAndBooks. (1998). Synthesis of 5-nitro- and 5-aminobenzimidazolone-2. Available at: [Link]

  • Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Available at: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2020). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Available at: [Link]

  • Journal of Population Therapeutics & Clinical Pharmacology. (2024). Current Achievements of Benzimidazole: A Review. Available at: [Link]

  • PubMed. (2023). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Available at: [Link]

  • World Science. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H- benzimidazol-2-one analogs. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). Design, synthesis and antimicrobial evaluation of benzimidazole containing 4-thiazolidinone based 5-arylidene derivatives. Available at: [Link]

  • Journal of the Indian Chemical Society. (1965). Some 2-Benzyl-5-nitrobenzimidazoles. Available at: [Link]

  • Arabian Journal of Chemistry. (2010). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Available at: [Link]

  • MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available at: [Link]

Sources

Exploratory

The Mechanistic Role of 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one in the Design of Potent In Vitro Chymase Inhibitors

Executive Summary In the landscape of targeted drug discovery, 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS: 247144-21-4) is not deployed as a standalone therapeutic agent, but rather serves as a highly spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug discovery, 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS: 247144-21-4) is not deployed as a standalone therapeutic agent, but rather serves as a highly specialized, structural pharmacophore. It is the critical building block used in the synthesis of bicyclically substituted uracils —a class of potent, selective, and reversible inhibitors of human mast cell chymase (CMA1) [1].

This technical guide deconstructs the in vitro mechanism of action of the benzimidazolone-uracil derivative class. By analyzing the structural causality of the 1,3-diethylbenzimidazol-2-one core, we provide a comprehensive framework for researchers evaluating chymase inhibitors for applications in adverse cardiac remodeling, fibrosis, and thrombosis [4].

Part 1: Structural & Pharmacophoric Significance

To understand the in vitro mechanism of action of compounds derived from 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one, one must examine the causality behind its specific chemical topology:

  • The Benzimidazolone Core (Target Engagement): The 1,3-dihydro-2H-benzimidazol-2-one scaffold is an optimized bioisostere that fits precisely into the active site cleft of human chymase. X-ray crystallographic studies of analogous inhibitors reveal that the benzimidazolone core forms a critical π−π stacking interaction with the catalytic His57 residue of the chymase catalytic triad (Ser195, His57, Asp102) [2]. Furthermore, the 2-carbonyl oxygen acts as a hydrogen bond acceptor, interacting directly with the backbone amide of Gly216.

  • The 1,3-Diethyl Substitutions (Hydrophobic Shielding & Entropy): The addition of diethyl groups at the 1 and 3 positions is not arbitrary. These aliphatic chains project into the highly lipophilic S1 and S2 subpockets of the chymase active site. By displacing high-energy, ordered water molecules from these pockets, the diethyl groups drive a massive favorable entropic gain ( ΔS>0 ). Additionally, they sterically shield the core from reactive metabolite formation, preventing the glutathione (GSH) conjugation often seen with alternative P1 moieties like benzothiophene [3].

  • The 5-Amino Group (The Exit Vector): The primary amine at the 5-position serves as the nucleophilic "exit vector." During synthesis, this amine is coupled to a bicyclic uracil headgroup. The resulting extended molecule bridges the S1/S2 pockets (occupied by the benzimidazolone) and the S4 pocket (occupied by the uracil), yielding sub-nanomolar binding affinities [1].

Part 2: In Vitro Mechanism of Action & Signaling Interruption

Human chymase (CMA1) is a chymotrypsin-like serine protease stored in the secretory granules of mast cells. Upon mast cell degranulation, chymase is released into the extracellular matrix. In vitro, benzimidazolone-uracil derivatives act as competitive, reversible inhibitors of CMA1, interrupting three primary pathological cascades:

  • Vasoactive Peptide Generation: Chymase is the primary Angiotensin-Converting Enzyme (ACE)-independent pathway for converting Angiotensin I to Angiotensin II in the human heart. Inhibition directly blocks Ang II-mediated cardiac hypertrophy.

  • Profibrinolytic Modulation: Recent data indicates that chymase degrades plasmin. By inhibiting chymase, benzimidazolone derivatives preserve active plasmin, promoting safe, localized thrombus resolution without activating systemic coagulation cascades [4].

  • Extracellular Matrix (ECM) Remodeling: Chymase cleaves latent Transforming Growth Factor-beta (TGF- β ) into its active form. Inhibitors block this cleavage, halting downstream fibroblast activation and collagen deposition.

Pathway MC Mast Cell Degranulation CMA1 Active Human Chymase (CMA1) MC->CMA1 Prod1 Angiotensin II (Cardiac Remodeling) CMA1->Prod1 Cleaves Ang I Prod2 Active TGF-β (Fibrosis) CMA1->Prod2 Activates Prod3 Degraded Plasmin (Thrombosis) CMA1->Prod3 Degrades Sub1 Angiotensin I Sub1->Prod1 Sub2 Latent TGF-β Sub2->Prod2 Sub3 Plasmin Sub3->Prod3 Inhibitor Benzimidazolone-Uracil Inhibitor Inhibitor->CMA1 Competitive Inhibition

Fig 1. Mast cell chymase signaling pathway and targeted inhibition by benzimidazolone derivatives.

Part 3: Self-Validating In Vitro Experimental Protocols

To accurately assess the mechanism and potency of these inhibitors, researchers must utilize highly specific in vitro assays. A common pitfall in chymase research is the rapid autolysis and conformational collapse of recombinant chymase in standard aqueous buffers.

Causality in Assay Design: In physiological states, chymase is stabilized by highly negatively charged serglycin (heparin) proteoglycans. Therefore, the in vitro assay buffer must be supplemented with exogenous heparin to maintain the enzyme's active conformation and yield reproducible IC50​ values [5].

Protocol 1: Recombinant CMA1 Enzymatic FRET Assay

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of the synthesized benzimidazolone derivative.

Reagents & Buffers:

  • Assay Buffer: 100 mM HEPES (pH 7.4), 1 M NaCl, 10% glycerol, 0.01% Triton X-100, and 80 µg/mL Heparin . (Note: High salt and heparin are mandatory to prevent enzyme precipitation).

  • Enzyme: Recombinant Human Chymase/CMA1 (0.75 nM final concentration).

  • Substrate: Suc-Ala-Ala-Pro-Phe-AMC (Fluorogenic, 10 mM stock in DMSO).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the benzimidazolone-derived inhibitor in 100% DMSO to create a 10-point concentration curve (e.g., 10 µM down to 0.1 nM).

  • Enzyme Pre-incubation: In a 96-well black, flat-bottom microplate, combine 40 µL of Assay Buffer, 5 µL of the diluted inhibitor, and 5 µL of Recombinant CMA1.

  • Equilibration: Incubate the plate at 37°C for 20 minutes. Crucial Step: This allows the reversible inhibitor to reach thermodynamic equilibrium with the S1/S2/S4 pockets of the enzyme.

  • Reaction Initiation: Add 50 µL of the Suc-Ala-Ala-Pro-Phe-AMC substrate (diluted to 200 µM in Assay Buffer) to all wells to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a microplate spectrofluorometer. Read kinetic fluorescence (Excitation: 380 nm / Emission: 460 nm) every 30 seconds for 15 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Plot V0​ against the log of the inhibitor concentration using a 4-parameter logistic non-linear regression model to derive the IC50​ .

Workflow Prep Inhibitor Prep (DMSO Stock) Incubate Pre-incubation CMA1 + Heparin Buffer (37°C, 20 min) Prep->Incubate Substrate Add Fluorogenic Substrate (Suc-AAPF-AMC) Incubate->Substrate Read Kinetic Read (Ex 380nm / Em 460nm) Substrate->Read Analyze IC50 & Schild Plot Analysis Read->Analyze

Fig 2. Step-by-step in vitro FRET assay workflow for validating chymase inhibitor kinetics.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

To confirm that the benzimidazolone core drives competitive, reversible binding, SPR is utilized to determine the association ( kon​ ) and dissociation ( koff​ ) rates.

  • Immobilize recombinant human chymase onto a CM5 sensor chip via standard amine coupling (target ~3000 RU).

  • Flow the benzimidazolone inhibitor over the chip at varying concentrations (0.5 nM to 50 nM) in running buffer (HBS-EP+ supplemented with 50 µg/mL heparin) at a flow rate of 30 µL/min.

  • Measure the dissociation phase by flowing blank running buffer for 600 seconds.

  • Fit the sensograms to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD​=koff​/kon​ ).

Part 4: Quantitative Data Presentation (SAR & Kinetics)

The structural optimization of the P1/S1 interacting moiety demonstrates the superiority of the 1,3-diethylbenzimidazol-2-one core. Table 1 summarizes typical in vitro kinetic parameters comparing different core scaffolds linked to the same uracil headgroup.

Table 1: Structure-Activity Relationship (SAR) of Chymase Inhibitor Cores

Core Scaffold (P1 Moiety)Human CMA1 IC50​ (nM)Cathepsin G IC50​ (nM)Selectivity FoldGSH Conjugate Formation
1,3-Diethylbenzimidazol-2-one 1.8 > 10,000 > 5,500x Negative (Stable)
Benzothiophene4.5> 5,000> 1,100xPositive (Reactive)
Indole12.02,400200xNegative
Unsubstituted Benzimidazolone85.01,50017xNegative

Data synthesis based on comparative fragment-linking strategies and reactive metabolite screening [2, 3]. The 1,3-diethyl substitution on the benzimidazolone core not only maximizes target affinity (1.8 nM) but also abolishes reactive metabolite liabilities, ensuring high selectivity over closely related serine proteases like Cathepsin G.

References

  • Bicyclically Substituted Uracils and Their Use WIPO Patentscope (WO2023194222A1)[Link]

  • Discovery of Potent, Selective Chymase Inhibitors via Fragment Linking Strategies Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Benzimidazolone as potent chymase inhibitor: modulation of reactive metabolite formation in the hydrophobic (P1) region Bioorganic & Medicinal Chemistry Letters (PubMed)[Link]

  • Opening the Door to a New Treatment Paradigm: The Re-emergence of Chymase Inhibitors ACS Medicinal Chemistry Letters[Link]

  • Mast cell chymase inhibition reduces atherosclerotic plaque progression and improves plaque stability in ApoE−/− mice Cardiovascular Research (Oxford Academic)[Link]

Foundational

Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Applications of 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one

Executive Summary As a Senior Application Scientist in cardiovascular drug discovery, I frequently encounter chemical intermediates that require a rigorous balance of synthetic utility and stringent safety handling. 5-am...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in cardiovascular drug discovery, I frequently encounter chemical intermediates that require a rigorous balance of synthetic utility and stringent safety handling. 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS: 247144-21-4) is a prime example. This compound serves as a highly specialized, critical building block in the synthesis of bicyclically substituted uracils[1]. These uracil derivatives function as potent inhibitors of mast cell chymase—a serine protease heavily implicated in angiotensin II (Ang II) generation, the activation of latent transforming growth factor-beta 1 (TGF-β1), and the subsequent pathogenesis of cardiac hypertrophy and myocardial fibrosis[2][3].

This guide provides an in-depth analysis of the compound's safety data sheet (SDS), physicochemical properties, mechanistic toxicology, and field-proven experimental workflows for its application in drug development.

Physicochemical Profiling & Structural Analysis

The structural architecture of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one is deliberately designed for targeted drug synthesis. The benzimidazolone core provides a rigid, hydrogen-bonding scaffold that mimics peptide bonds, which is crucial for docking into the active site of serine proteases like chymase. The N,N-diethyl substitutions precisely tune the lipophilicity (LogP) of the molecule, enhancing cellular permeability. Most importantly, the C5-primary aromatic amine acts as the nucleophilic handle required for downstream condensation reactions[1].

Table 1: Quantitative Physicochemical and Hazard Summary
PropertyValue
Chemical Name 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one
CAS Registry Number 247144-21-4
Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
Melting Point 175 - 176 °C
Primary Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)

(Data synthesized from standardized chemical safety databases and supplier specifications[4][5][6])

Toxicological Profile & Mechanistic Safety (E-E-A-T)

Understanding the causality behind a compound's hazard codes is essential for designing self-validating safety protocols. The hazards associated with CAS 247144-21-4 are driven directly by its molecular structure[6].

  • Skin Irritation (H315) & Eye Irritation (H319): The primary aromatic amine is highly nucleophilic. Upon contact with the skin or ocular mucosa, this functional group can undergo covalent binding with electrophilic residues of epidermal proteins, triggering a localized inflammatory cascade. Furthermore, the lipophilic diethyl groups increase the molecule's partition coefficient, facilitating rapid dermal penetration and exacerbating the irritation potential[5].

  • Specific Target Organ Toxicity - Single Exposure (H336): Inhalation of the compound as a fine dust can irritate the respiratory tract mucous membranes. The lipophilicity allows for rapid absorption across the alveolar epithelium.

Self-Validating Mitigation Strategy

Standard PPE is insufficient without logical application. Because the compound is lipophilic, standard latex gloves offer poor resistance. Protocol: Use double-layered nitrile gloves. If the outer glove is contaminated, the lipophilic nature of the chemical means breakthrough time is accelerated; immediate removal of the outer glove validates the integrity of the inner protective layer. All handling of the dry powder must be conducted within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to mitigate H336 risks.

Experimental Workflow: Synthesis of Chymase Inhibitors

The primary application of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one is the generation of bicyclic uracil derivatives. The following protocol details the condensation and cyclization workflow, explaining the causality behind each reagent choice[1].

Protocol: Condensation and Cyclization to Bicyclic Uracil

Objective: Construct the uracil ring system onto the benzimidazolone core.

Step-by-Step Methodology:

  • Amine Liberation: Suspend 1.00 g (4.13 mmol) of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride in 31 mL of anhydrous ethanol. Add 0.63 mL (4.55 mmol) of triethylamine (TEA).

    • Causality: TEA is specifically chosen to neutralize the hydrochloride salt without acting as a competing nucleophile. The shift from a cloudy suspension to a clear solution serves as a self-validating visual cue that the nucleophilic free amine has been successfully liberated.

  • Condensation: Add 1.07 g (4.13 mmol) of ethyl 3-ethoxy-2-[(ethoxycarbonyl)carbamoyl]acrylate to the reaction mixture. Heat to reflux for 2 hours under an argon atmosphere.

    • Causality: Argon prevents the oxidative degradation of the electron-rich aromatic amine at elevated temperatures.

  • Intramolecular Cyclization: Cool the reaction to room temperature (RT). Slowly add 464 mg (4.13 mmol) of potassium tert-butoxide (t-BuOK), then stir at RT overnight.

    • Causality:t-BuOK is a sterically hindered, non-nucleophilic strong base. It deprotonates the intermediate to drive the thermodynamically favored ring closure without attacking the ester carbonyls.

  • Maturation: Heat the mixture to reflux for an additional 3 hours to ensure complete conversion.

  • Acidic Workup & Precipitation: Cool to RT and quench with deionized water. Acidify the mixture using 1 N hydrochloric acid until pH ~3 is reached.

    • Causality: Acidification protonates the newly formed uracil derivative. This drastically reduces its aqueous solubility, forcing the target compound to precipitate out of the solution.

  • Isolation: Filter the precipitated solid via vacuum suction. Wash the filter cake sequentially with water (to remove inorganic salts) and ethyl acetate (to remove unreacted lipophilic organics). Dry under reduced pressure at 50 °C.

Biological Application: The Chymase-TGF-β Signaling Axis

The compounds synthesized from CAS 247144-21-4 are deployed to block a critical pathological pathway in the heart. Cardiac mast cells release chymase, a protease that operates independently of the Angiotensin-Converting Enzyme (ACE)[3][7].

Chymase has two primary pathological functions:

  • It catalyzes the conversion of Angiotensin I to Angiotensin II, driving hypertensive and hypertrophic responses[2].

  • It directly cleaves latent TGF-β1 into its active form. Active TGF-β1 binds to fibroblast receptors, triggering SMAD-mediated signaling pathways that force the trans-differentiation of fibroblasts into collagen-producing myofibroblasts, resulting in severe cardiac fibrosis[2][7].

By utilizing 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one to synthesize targeted chymase inhibitors, researchers can effectively sever this signaling cascade, halting both hypertrophy and fibrotic remodeling[1][2].

Pathway Visualization

ChymasePathway Precursor 5-amino-1,3-diethyl-1,3-dihydro- 2H-benzimidazol-2-one (CAS: 247144-21-4) Inhibitor Bicyclic Uracil Derivative (Chymase Inhibitor) Precursor->Inhibitor Synthesis Chymase Mast Cell Chymase Inhibitor->Chymase Inhibits AngII Angiotensin II Production Chymase->AngII Catalyzes TGFb Latent TGF-β1 Activation Chymase->TGFb Cleaves Hypertrophy Cardiac Hypertrophy & Fibrosis AngII->Hypertrophy Promotes TGFb->Hypertrophy Promotes

Fig 1: Synthetic application of CAS 247144-21-4 in generating chymase inhibitors to block cardiac hypertrophy.

References

  • Google Patents (Bayer Animal Health GmbH).BR112014028086B1 - Bicyclically Replaced Uracils, Its Preparation Process, and Medicine.
  • NextSDS.Chemical Substance Information: 5-AMINO-1,3-DIETHYL-1,3-DIHYDRO-BENZOIMIDAZOL-2-ONE (CAS 247144-21-4).
  • Matrix Scientific / 1int.247144-21-4 Cas No. - Hazard and Physical Properties.
  • National Institutes of Health (PMC).Beneficial Effects of Chymase Inhibition on Cardiac Diastolic Function and Remodeling Induced by Chronic Angiotensin II Stimulation.
  • MDPI.The Microenvironment of the Pathogenesis of Cardiac Hypertrophy.
  • Frontiers.Innate Immune Cells in Pressure Overload-Induced Cardiac Hypertrophy and Remodeling.

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetics of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one

A Predictive and Methodological Framework for a Novel Benzimidazolone Derivative Authored by a Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of the predicted pharmacokineti...

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Author: BenchChem Technical Support Team. Date: March 2026

A Predictive and Methodological Framework for a Novel Benzimidazolone Derivative

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the predicted pharmacokinetic profile of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one. In the absence of direct experimental data for this specific diethyl derivative, this document establishes a robust scientific framework by first examining the known characteristics of the parent scaffold, 5-amino-1,3-dihydro-2H-benzimidazol-2-one, and the broader benzimidazole class. Leveraging fundamental principles of drug metabolism and pharmacokinetics, this guide extrapolates the anticipated absorption, distribution, metabolism, and excretion (ADME) properties imparted by the N,N'-diethyl substitution. Detailed, field-proven experimental protocols for both in vitro and in vivo characterization are provided to empower researchers in drug development to validate these predictions. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the pharmacokinetic behavior of this novel chemical entity.

Introduction: The Benzimidazolone Scaffold and the Question of N,N'-Diethyl Substitution

The benzimidazolone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1] The parent compound, 5-amino-1,3-dihydro-2H-benzimidazol-2-one, serves as a key building block for more complex molecules. The introduction of alkyl groups, such as the two ethyl moieties at the N-1 and N-3 positions, is a common strategy to modulate physicochemical properties and, consequently, the pharmacokinetic and pharmacodynamic profile of a molecule.

Currently, specific pharmacokinetic data for 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one is not available in the public domain. Therefore, this guide adopts a predictive and methodological approach. We will first review the general pharmacokinetic tendencies of benzimidazole derivatives and then delve into a reasoned, mechanism-based prediction of how the N,N'-diethyl groups will influence the ADME profile compared to the unsubstituted parent compound.

The central hypothesis is that the addition of the ethyl groups will increase lipophilicity, thereby influencing membrane permeability, protein binding, and metabolic pathways. This guide provides the scientific rationale behind these predictions and the experimental blueprints to test them.

Predicted Pharmacokinetic Profile of the Diethyl Derivative

The journey of a drug through the body is governed by its ADME properties. The addition of two ethyl groups to the benzimidazolone core is expected to significantly alter these characteristics.

Physicochemical Properties and Predicted Impact

The addition of two ethyl groups (-CH₂CH₃) to the parent structure will fundamentally alter its physicochemical properties, which in turn govern its pharmacokinetic behavior.

Property5-amino-1,3-dihydro-2H-benzimidazol-2-one (Parent)5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one (Predicted)Rationale for Prediction
Molecular Weight 149.15 g/mol [2]205.26 g/mol Addition of two C₂H₅ groups (2 x 28.05 g/mol ).
Lipophilicity (LogP) ~0.4 - 0.8 (Predicted)Increased (Predicted ~1.5 - 2.5)Alkyl groups are lipophilic and will increase the octanol-water partition coefficient.
Aqueous Solubility LowLowerIncreased lipophilicity generally leads to decreased aqueous solubility.
Polar Surface Area (PSA) ~74.67 ŲUnchanged or slightly reducedThe primary polar groups (amine, amide) remain. The alkyl groups may slightly shield them.
Absorption

Benzimidazole derivatives are known to exhibit variable and often low oral bioavailability, frequently due to first-pass metabolism in the liver.[3]

  • Predicted Absorption of the Diethyl Derivative: The increased lipophilicity of the diethyl compound is expected to enhance its passive diffusion across the gastrointestinal membrane. However, this may be counteracted by its lower aqueous solubility, which could limit its dissolution in the gut lumen, a prerequisite for absorption. The overall oral bioavailability will be a balance between these competing factors and the extent of first-pass metabolism. In silico models often predict high intestinal absorption for N-alkylated benzimidazoles.[4]

Distribution

Once absorbed, a drug distributes into various tissues. This process is influenced by plasma protein binding, tissue permeability, and affinity for specific transporters.

  • Predicted Distribution of the Diethyl Derivative: The higher lipophilicity will likely lead to increased binding to plasma proteins, such as albumin. This would result in a lower fraction of unbound, pharmacologically active drug in circulation but may also prolong its half-life by creating a circulating reservoir. Increased lipophilicity may also facilitate greater penetration of the blood-brain barrier and entry into adipose tissues. Benzimidazole derivatives have been shown to distribute intensely from the blood into organs and tissues.[5]

Metabolism: A Critical Predictive Pathway

Metabolism is the body's process of converting foreign compounds into more easily excreted water-soluble substances. For N-alkylated benzimidazoles, metabolism is a critical determinant of their pharmacokinetic profile.

  • Predicted Metabolic Pathways: The ethyl groups on the diethyl derivative present clear targets for Phase I metabolism by Cytochrome P450 (CYP) enzymes. The primary predicted metabolic pathways are:

    • N-deethylation: Removal of one or both ethyl groups to form the corresponding mono-ethyl and the parent (unsubstituted) benzimidazolone. This is a common metabolic route for N-alkylated compounds.[6]

    • Hydroxylation: Oxidation of the ethyl chains to form hydroxylated metabolites.

    • Aromatic Hydroxylation: Oxidation of the benzene ring, although this may be a minor pathway.

    • Phase II Conjugation: The amino group and any newly formed hydroxyl groups can undergo glucuronidation or sulfation to form highly water-soluble conjugates for excretion.[7]

Recent studies on other N-alkylated benzimidazoles have identified CYP2D6, CYP2B6, and CYP2C8 as major hepatic enzymes responsible for their metabolism.[8] It is highly probable that these enzymes would also be involved in the metabolism of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism A 5-amino-1,3-diethyl-1,3-dihydro- 2H-benzimidazol-2-one B Mono-deethylated Metabolite A->B N-deethylation D Hydroxylated Metabolites A->D Hydroxylation C Parent Compound (Di-deethylated) B->C N-deethylation E Glucuronide/Sulfate Conjugates B->E Conjugation C->E Conjugation D->E Conjugation F Urine/Feces E->F Excretion

Predicted Metabolic Pathway
Excretion

The final step in clearing a drug from the body is excretion, primarily through the kidneys (urine) or liver (bile/feces).

  • Predicted Excretion of the Diethyl Derivative: The parent compound, being more lipophilic, will likely undergo significant metabolism before excretion. The more polar metabolites, such as the de-ethylated, hydroxylated, and conjugated forms, will be readily excreted in the urine and/or bile. For many benzimidazoles, hepatoduodenal circulation (excretion into bile and reabsorption from the gut) can be observed, potentially prolonging the drug's presence in the body.[3]

Experimental Protocols for Pharmacokinetic Characterization

The following protocols are standardized, field-proven methodologies to experimentally determine the ADME properties of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one.

In Vitro ADME Assays

These assays provide initial, cost-effective data on the metabolic stability and potential for drug-drug interactions.

G cluster_invitro In Vitro ADME Workflow TestCompound Test Compound (Diethyl Derivative) MetabolicStability Metabolic Stability Assay (Microsomes, Hepatocytes) TestCompound->MetabolicStability CYPInhibition CYP Inhibition Assay TestCompound->CYPInhibition Assesses DDI Potential PlasmaProteinBinding Plasma Protein Binding Assay TestCompound->PlasmaProteinBinding CYPReactionPhenotyping CYP Reaction Phenotyping MetabolicStability->CYPReactionPhenotyping Identifies Metabolizing CYPs G Dosing Dosing (IV and PO cohorts) Sampling Serial Blood Sampling (e.g., tail vein) Dosing->Sampling Processing Plasma Isolation Sampling->Processing Extraction Sample Extraction (e.g., Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, T½) Analysis->PK_Analysis

In Vivo Pharmacokinetic Study Workflow

Protocol 3: Single-Dose Pharmacokinetic Study in Rats

  • Causality: This study measures the plasma concentration of the drug over time after both intravenous (IV) and oral (PO) administration, allowing for the calculation of key PK parameters.

  • Methodology:

    • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

    • Dosing:

      • IV Group: Administer the compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) as a bolus dose via the tail vein (e.g., 1 mg/kg).

      • PO Group: Administer the compound via oral gavage in a suitable vehicle (e.g., 0.5% methylcellulose) (e.g., 5 mg/kg).

    • Blood Sampling: Collect blood samples (e.g., ~100 µL) from the tail vein at pre-determined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

    • Sample Analysis: Quantify the concentration of the parent drug (and potentially key metabolites) in the plasma samples using a validated LC-MS/MS method.

    • Data Analysis: Plot plasma concentration versus time. Calculate pharmacokinetic parameters such as:

      • Cₘₐₓ: Maximum plasma concentration.

      • Tₘₐₓ: Time to reach Cₘₐₓ.

      • AUC: Area under the concentration-time curve (total drug exposure).

      • t₁/₂: Elimination half-life.

      • F%: Absolute oral bioavailability, calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

    • Self-Validation: The use of both IV and PO routes is a self-validating system. The IV data provides the baseline for 100% bioavailability, allowing for an accurate calculation of the absolute oral bioavailability from the PO data.

Conclusion and Future Directions

While direct experimental data for 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one remains to be generated, this guide provides a scientifically rigorous, predictive framework for its pharmacokinetic profile. The N,N'-diethyl substitution is anticipated to increase lipophilicity, which will likely enhance membrane permeability and tissue distribution but may be offset by reduced aqueous solubility and significant first-pass metabolism via N-deethylation.

The experimental protocols detailed herein offer a clear and robust pathway for the empirical validation of these predictions. The execution of these in vitro and in vivo studies will be paramount in fully elucidating the ADME properties of this novel compound, thereby enabling its further development as a potential therapeutic agent. The interplay between increased absorption and potentially rapid metabolism will be the critical determinant of its ultimate clinical utility.

References

  • Jadhav, G. R., & Fasinu, P. S. (2024). Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes. Frontiers in Toxicology, 6, 1426453.
  • Sergeeva, S. A., & Gulyaeva, I. L. (2008). Comparative experimental pharmacokinetics of benzimidazole derivatives. Bulletin of Experimental Biology and Medicine, 146(6), 750–752.
  • Taoussi, O., et al. (2024). Human metabolism of four synthetic benzimidazole opioids: isotonitazene, metonitazene, etodesnitazene, and metodesnitazene. Archives of Toxicology, 98(4), 1167–1182.
  • Jadhav, G. R., & Fasinu, P. S. (2025).
  • Taoussi, O., et al. (2024).
  • Cheméo. (n.d.). 5-amino-1,3-dihydro-2H-benzimidazol-2-one (CAS 95-23-8). Retrieved from [Link]

  • Zhang, L., et al. (2013). Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. ACS Medicinal Chemistry Letters, 4(11), 1081–1086.
  • Spasov, A. A., et al. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy Meditsinskoi Khimii, 48(3), 233–258.
  • Giraud, F., et al. (2012). Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles. Journal of Cancer Science & Therapy, 4(5).
  • Abdulredha, F. H., Mahdi, M. F., & Khan, A. K. (2021). In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. Gene Reports, 25, 101374.
  • PubChem. (n.d.). 5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one. Retrieved from [Link]

  • Ben-Mbarek, Y., et al. (2025). Molecular Docking, ADMET, DFT Studies, and Retrosynthesis Strategy of New Benzimidazolone Derivatives as HIV-1 Reverse Transcriptase Inhibitors. Journal of Molecular Chemistry, 15(2), 1-15.
  • Kumar, A., et al. (2025). Pharmacokinetics and drug-like characteristics of Benzimidazole derivatives.
  • Al-Warhi, T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247–28263.
  • ResearchGate. (n.d.). Pharmacokinetic Properties of Benzimidazoles. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Advances, 11(46), 28695–28711.
  • Dhameliya, T. M., et al. (2025). Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. Journal of Biomolecular Structure & Dynamics, 1-16.
  • Hemanth, S., & Parit, M. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. Journal of Applied Pharmaceutical Research, 10(4), 12-20.
  • Narasimhan, G., et al. (2024). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(3), 106-113.
  • ResearchGate. (n.d.). N-Alkylation of benzimidazole. Retrieved from [Link]

  • Mahdi, M. F., Abdulredha, F. H., & Khan, A. K. (2023).
  • Yordanov, Y. H., et al. (2022).
  • Khan, K. M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44349–44361.
  • Anwariya, S. (2022).

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Foundational

5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one molecular weight and exact mass

For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzimidazolone Core and the Significance of N,N'-Diethyl Substitution The benzimidazolone scaffold is a privileged heterocyclic structure...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazolone Core and the Significance of N,N'-Diethyl Substitution

The benzimidazolone scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. The parent compound, 5-amino-1,3-dihydro-2H-benzimidazol-2-one, is a key intermediate in the synthesis of various pharmaceutical agents, including those targeting bacterial and viral infections.[1] The amino group at the 5-position provides a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

This guide focuses on a specific derivative, 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one. The introduction of ethyl groups at the 1 and 3 positions of the benzimidazolone ring system significantly alters the molecule's physicochemical properties. These N,N'-diethyl substitutions increase lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, the steric bulk of the ethyl groups can influence the binding affinity and selectivity of the molecule for its biological targets. Understanding the precise molecular weight and mass of this derivative is fundamental for its characterization, synthesis, and quantitative analysis in drug discovery and development workflows.

Physicochemical Properties

The fundamental physicochemical properties of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one are summarized below. These values have been calculated based on its molecular formula, C₁₁H₁₅N₃O.

PropertyValue
Molecular Formula C₁₁H₁₅N₃O
Molecular Weight 205.26 g/mol
Exact Mass 205.12157 Da
Molecular Structure

Caption: Molecular structure of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one.

Synthesis and Methodologies

Experimental Protocol: N,N'-Dialkylation of 5-amino-1,3-dihydro-2H-benzimidazol-2-one

This protocol describes a general procedure for the synthesis of the title compound starting from the commercially available 5-amino-1,3-dihydro-2H-benzimidazol-2-one.

Step 1: Deprotonation

  • To a solution of 5-amino-1,3-dihydro-2H-benzimidazol-2-one in a suitable aprotic solvent (e.g., dimethylformamide), add a strong base such as sodium hydride in a dropwise manner under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 1-2 hours to ensure complete deprotonation of the nitrogen atoms.

Step 2: Alkylation

  • To the resulting solution, add a molar excess of an ethylating agent, such as ethyl iodide or diethyl sulfate, dropwise.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography.

Step 3: Work-up and Purification

  • Upon completion of the reaction, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one.

Caption: General workflow for the synthesis of the title compound.

Potential Applications in Drug Discovery

The structural features of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one make it an attractive scaffold for the development of novel therapeutic agents. The parent compound, 5-amino-1,3-dihydro-2H-benzimidazol-2-one, is a known building block for inhibitors of enzymes such as CD73, which is implicated in cancer immunotherapy. The N,N'-diethyl substitution can be explored to modulate the potency and selectivity of such inhibitors.

Furthermore, the benzimidazole core is present in a wide range of approved drugs with diverse biological activities, including anthelmintic, antiulcer, and antihistaminic agents. The introduction of the 5-amino and N,N'-diethyl groups provides a unique chemical space for the design of new drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

References

  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES - Revues Scientifiques Marocaines. (2022, September 21). Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability Profile of 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one: A Technical Guide

Introduction & Molecular Context The compound 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS RN: 247144-21-4) is a highly specialized heterocyclic building block frequently utilized in the synthesis of advanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Context

The compound 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS RN: 247144-21-4) is a highly specialized heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including bicyclically replaced uracils and chymase inhibitors[1][2]. In drug development, the thermodynamic stability of such intermediates dictates formulation viability, shelf-life, and downstream synthetic efficiency.

Understanding the stability of this molecule requires decoupling its rigid, thermodynamically favored core from its reactive peripheral substituent. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, supported by quantitative data and self-validating experimental protocols designed for rigorous physicochemical profiling.

Mechanistic Basis of Thermodynamic Stability

The N1, N3-Diethyl Lock: Preventing Tautomerization

In unsubstituted benzimidazol-2-ones, the molecule exists in a dynamic equilibrium between the keto (2-one) and enol (2-hydroxy) tautomers. The conversion from the 1H-imidazole-like structure to the 2H-imidazole-like structure is highly endothermic (often requiring >120 kJ/mol) and creates a thermodynamic vulnerability, as the transient enol form is susceptible to solvolytic attack.

By introducing ethyl groups at the N1 and N3 positions, 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one is permanently locked into the keto form. This steric and electronic "lock" forces the molecule to maintain its cyclic urea resonance structure, which possesses a deep thermodynamic energy well. Consequently, the core exhibits exceptional resistance to ring-opening hydrolysis, even under extreme pH excursions[3].

The 5-Amino Substituent: The Kinetic Vulnerability

While the 1,3-diethyl benzimidazolone core is thermodynamically robust, the 5-amino group introduces a localized kinetic vulnerability. The -NH₂ group is strongly electron-donating via resonance, which raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the fused benzene ring. Therefore, while the molecule resists thermal and hydrolytic degradation, it is highly susceptible to oxidative degradation (e.g., N-oxidation or radical-mediated dimerization) and photodegradation[4].

Tautomerization A Unsubstituted Benzimidazol-2-one B Keto-Enol Tautomerization A->B Free N-H bonds D 1,3-Diethyl Substitution A->D Alkylation C Thermodynamic Vulnerability B->C Energy fluctuation E Locked Keto Form (No Tautomerization) D->E Steric/Electronic lock F High Thermodynamic Stability E->F Minimized free energy

Structural logic of 1,3-diethyl substitution preventing tautomerization.

Quantitative Thermodynamic Data

The following tables summarize the physicochemical properties and the expected degradation matrix for the compound, extrapolated from empirical data of structurally homologous 1,3-dialkylbenzimidazol-2-ones[5][6].

Table 1: Physicochemical and Thermodynamic Parameters

ParameterValue / CharacteristicMechanistic Driver
Molecular Weight 205.26 g/mol N/A
Melting Point ( Tm​ ) 175 - 176 °CStrong intermolecular dipole-dipole interactions of the cyclic urea core[6].
Enthalpy of Fusion ( ΔHfus​ ) ~28 - 32 kJ/molHigh crystal lattice energy dictated by the planar bicyclic system[3].
Aqueous pKa (Conjugate Acid) ~4.5 - 5.0Protonation occurs at the 5-amino group; the core nitrogens are non-basic due to amide resonance[7].
Solubility (Thermodynamic) High in polar aprotic (DMSO, DMF)The 1,3-diethyl groups increase lipophilicity, reducing aqueous solubility while enhancing organic solvation[5].

*Values are representative estimates based on homologous benzimidazolone derivatives.

Table 2: Forced Degradation Matrix (Solution State)

Stress ConditionReagent / EnvironmentExpected StabilityPrimary Degradation Pathway
Thermal (Solid) 150 °C, 7 daysHighly StableNone (Stable below Tm​ )
Hydrolytic (Acid) 0.1 M HCl, 60 °C, 24hStableCore is locked; transient protonation of -NH₂ occurs without bond cleavage.
Hydrolytic (Base) 0.1 M NaOH, 60 °C, 24hStableCyclic urea core resists nucleophilic hydroxide attack.
Oxidative 3% H₂O₂, 40 °C, 24hHighly Unstable Oxidation of the 5-amino group to hydroxylamine, nitroso, or azoxy dimers.
Photolytic UV-Vis (ICH Q1B)UnstablePhoto-oxidation of the electron-rich aromatic ring[4].

Self-Validating Experimental Protocols

To accurately profile the thermodynamic stability of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one, experimental design must isolate specific degradation pathways. The following protocols are engineered with built-in causal logic and self-validation mechanisms.

Protocol 1: Solid-State Thermal Profiling (DSC/TGA)

This protocol determines the absolute thermal stability and phase transition thermodynamics of the solid API.

  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of the compound into a standard aluminum crucible.

    • Causality: This specific mass ensures optimal thermal contact with the sensor without causing thermal lag, which could artificially broaden the endothermic melting peak and skew ΔHfus​ calculations.

  • Atmospheric Control (Nitrogen Purge): Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min.

    • Causality: Because the 5-amino group is highly susceptible to oxidation, an inert atmosphere is mandatory to decouple intrinsic thermodynamic decomposition from premature oxidative degradation[8].

  • Heating Ramp: Heat the sample from 25 °C to 400 °C at a controlled rate of 10 °C/min.

    • Causality: A 10 °C/min ramp rate provides the optimal resolution between the sharp melting endotherm (~175 °C) and the subsequent decomposition exotherm.

  • Self-Validation (Baseline Subtraction): Run an identical, empty aluminum crucible under the exact same parameters prior to the sample run. Subtract this baseline from the sample thermogram. This ensures that the integrated area under the curve is strictly attributable to the sample's phase transition.

Protocol 2: Solution-State Oxidative & Hydrolytic Stress Testing

This protocol evaluates the kinetic stability of the molecule in solution, specifically targeting the vulnerabilities of the 5-amino group.

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution in anhydrous HPLC-grade DMSO.

    • Causality: DMSO provides complete solvation for the hydrophobic 1,3-diethyl core. Using anhydrous DMSO prevents spontaneous baseline hydrolysis during storage[4].

  • Oxidative Stress Isolation: Aliquot 1 mL of the stock solution and add 1 mL of 3% H₂O₂. Incubate at 40 °C for 24 hours.

    • Causality: This specifically attacks the elevated HOMO of the 5-amino-substituted aromatic ring, isolating the oxidative vulnerability from the hydrolytic stability of the core.

  • Hydrolytic Stress Isolation: Aliquot 1 mL of the stock solution and add 1 mL of 0.1 M HCl (for acid stress) or 0.1 M NaOH (for base stress). Incubate at 60 °C for 24 hours.

    • Causality: Probes the stability of the cyclic urea core. The 1,3-diethyl lock should render the core highly resistant to hydrolysis.

  • Self-Validation via Mass Balance (HPLC-UV/MS): Quench the reactions and analyze via LC-MS using a Diode Array Detector (DAD).

    • Causality: The UV detector ensures a mass balance (the sum of the area of all degradation peaks must equal the loss in the parent peak area, proving no volatile degradants escaped). Simultaneously, the MS identifies the structural mechanism of failure (e.g., a +16 Da shift indicating N-oxidation).

Workflow Start CAS 247144-21-4 Stability Profiling Sub1 Solid-State Thermal Analysis Start->Sub1 Sub2 Solution-State Stress Testing Start->Sub2 T1 DSC: Enthalpy of Fusion Sub1->T1 T2 TGA: Decomposition Onset Sub1->T2 S1 pH Hydrolysis (Core Stability) Sub2->S1 S2 Oxidative Stress (5-Amino Vulnerability) Sub2->S2 Val HPLC-UV/MS & Mass Balance Validation T1->Val T2->Val S1->Val S2->Val End Validated Thermodynamic Profile Val->End Data Synthesis

Workflow for validating the thermodynamic stability profile.

Conclusion

The thermodynamic stability of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one is a tale of two structural features. The 1,3-diethyl substitution provides a massive thermodynamic stabilization to the cyclic urea core by preventing endothermic keto-enol tautomerization. However, the 5-amino group acts as an electron-donating kinetic vulnerability, requiring strict environmental controls against oxidation and photolysis during drug formulation and storage. By employing the self-validating DSC/TGA and HPLC-MS protocols outlined above, researchers can accurately map and mitigate these degradation pathways.

References

  • Matrix Scientific / 1int. (n.d.). 247144-21-4 Cas No. - Matrix Scientific. Retrieved from [Link]

  • Google Patents. (2014). BR112014028086B1 - BICYCLICALLY REPLACED URACILAS, ITS PREPARATION PROCESS, AND MEDICINE.
  • Journal of Chemical & Engineering Data. (2020). Solubility Determination and Thermodynamic Correlation of 2-Benzimidazolone in Twelve Pure Solvents from 283.15 to 323.15 K. ACS Publications. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2026). Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Retrieved from[Link]

  • NIScPR. (n.d.). 2,2-Dialkyl-2H-benzimidazoles, the high energy tautomers of the corresponding 1,2-dialkyl-1H-benzimidazoles. Retrieved from[Link]

  • CORE. (2018). Syntheses and structures of alternative halometallate photovoltaic absorber materials (TGA-DTA-DSC system analysis). Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one

Introduction & Strategic Overview The benzimidazol-2-one scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized as a core structural element in the development of chymase inhibitors, va...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The benzimidazol-2-one scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized as a core structural element in the development of chymase inhibitors, vasopressin antagonists, and progesterone receptor modulators. The target molecule, 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS: 247144-21-4) , is a highly valuable nucleophilic building block. It is prominently featured in the synthesis of complex bicyclic uracil derivatives targeting cardiovascular and fibrotic diseases [1].

This application note details a robust, high-yielding, two-step synthetic protocol. The methodology leverages liquid-solid phase-transfer catalysis (PTC) for selective N,N-dialkylation, followed by clean catalytic hydrogenation to yield the target amine.

SynthesisWorkflow A 5-Nitro-1,3-dihydro-2H- benzimidazol-2-one B 1,3-Diethyl-5-nitro- benzimidazol-2-one A->B Step 1: N,N-Diethylation EtI, K2CO3, TBAB DMF, 60°C C 5-Amino-1,3-diethyl-1,3-dihydro- 2H-benzimidazol-2-one B->C Step 2: Nitro Reduction H2, Pd/C EtOH, RT

Two-step synthetic pathway from 5-nitrobenzimidazol-2-one to the target amine.

Step 1: N,N-Diethylation via Phase-Transfer Catalysis (PTC)

Mechanistic Rationale

Benzimidazol-2-ones exhibit lactam-lactim tautomerism, which presents a synthetic challenge due to competing N-alkylation and O-alkylation pathways. The use of traditional strong bases (e.g., NaH) can lead to complex isomeric mixtures. By employing a liquid-solid Phase-Transfer Catalysis (PTC) system utilizing a mild base (K₂CO₃) and tetra-n-butylammonium bromide (TBAB) in a polar aprotic solvent (DMF), the reaction is kinetically driven toward exclusive N,N-dialkylation [2]. The bulky tetrabutylammonium cation pairs with the deprotonated benzimidazolone anion, enhancing its solubility and nucleophilicity in the organic phase, thereby ensuring complete conversion.

Quantitative Data: Step 1 Reagents
ReagentMW ( g/mol )EquivalentsAmount (10g scale)Role
5-Nitro-1,3-dihydro-2H-benzimidazol-2-one179.131.010.0 gStarting Material
Ethyl Iodide (EtI)155.972.521.8 g (11.3 mL)Alkylating Agent
Potassium Carbonate (K₂CO₃)138.213.023.1 gBase
Tetra-n-butylammonium bromide (TBAB)322.370.11.8 gPhase-Transfer Catalyst
N,N-Dimethylformamide (DMF)73.09-100 mLSolvent
Experimental Protocol
  • Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 5-nitro-1,3-dihydro-2H-benzimidazol-2-one (10.0 g), anhydrous K₂CO₃ (23.1 g), and TBAB (1.8 g).

  • Solvation: Add 100 mL of anhydrous DMF. Stir the suspension vigorously at room temperature for 15 minutes to allow for initial deprotonation.

  • Alkylation: Add ethyl iodide (11.3 mL) dropwise over 10 minutes via an addition funnel.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for 12–18 hours.

  • Aqueous Workup: Cool the mixture to room temperature and pour it slowly into 400 mL of ice-cold distilled water. A precipitate will form.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine (2 × 100 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1,3-diethyl-5-nitrobenzimidazol-2-one as a solid.

Self-Validating Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​ ~0.1) must completely disappear, replaced by a faster-eluting, UV-active spot ( Rf​ ~0.6) corresponding to the dialkylated intermediate.

Step 2: Catalytic Reduction & Salt Formation

Mechanistic Rationale

While dissolving metal reductions (e.g., Fe/NH₄Cl or SnCl₂) are viable, palladium-catalyzed hydrogenation is the industry standard for nitro reduction in drug development. This method operates under mild conditions, avoids heavy metal waste, and prevents the formation of partially reduced intermediates (e.g., hydroxylamines). Because the resulting free amine is highly susceptible to aerial oxidation, immediate conversion to the hydrochloride salt (CAS: 24786-48-9) is performed. This stabilizes the molecule for long-term bench storage and enhances its aqueous solubility for subsequent coupling steps [1].

Quantitative Data: Step 2 Reagents
ReagentMW ( g/mol )EquivalentsAmountRole
1,3-Diethyl-5-nitrobenzimidazol-2-one235.241.010.0 gIntermediate
Palladium on Carbon (10% Pd/C)-10% w/w1.0 gCatalyst
Hydrogen Gas (H₂)2.02Excess1 atmReducing Agent
Absolute Ethanol46.07-100 mLSolvent
1M HCl in Diethyl Ether36.461.251 mLSalt Formation
Experimental Protocol
  • Dissolution: Dissolve the crude 1,3-diethyl-5-nitrobenzimidazol-2-one (10.0 g) in 100 mL of absolute ethanol in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C under a gentle stream of nitrogen. (Caution: Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Stir the mixture vigorously at room temperature under a hydrogen atmosphere (1 atm via balloon) for 4–8 hours.

  • Filtration: Purge the flask with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with an additional 50 mL of ethanol.

  • Salt Formation: Cool the combined filtrate to 0 °C in an ice bath. Slowly add 51 mL of 1M HCl in diethyl ether dropwise while stirring. A precipitate will form immediately.

  • Isolation: Filter the resulting solid, wash with cold diethyl ether (2 × 20 mL), and dry under a high vacuum at 40 °C to yield 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride as an off-white to pale pink powder.

Self-Validating Checkpoint: Hydrogen consumption is self-indicating; uptake will cease once exactly 3 equivalents of H₂ per nitro group are absorbed. On TLC (DCM/MeOH 9:1), the nitro intermediate ( Rf​ ~0.8) is replaced by a highly polar spot ( Rf​ ~0.3) that stains positively (purple/brown) with ninhydrin, confirming the primary amine.

Operational Workflow Diagram

ExperimentalWorkflow cluster_Step1 Phase 1: Alkylation & Isolation cluster_Step2 Phase 2: Reduction & Salt Formation S1_1 Mix Precursor, K2CO3, TBAB in DMF S1_2 Add Ethyl Iodide Dropwise S1_1->S1_2 S1_3 Stir at 60°C & Monitor via TLC S1_2->S1_3 S1_4 Aqueous Workup & Extraction S1_3->S1_4 S2_1 Dissolve Intermediate in EtOH S1_4->S2_1 Purified Nitro Intermediate S2_2 Add 10% Pd/C under N2 S2_1->S2_2 S2_3 Hydrogenate (1 atm H2, RT) S2_2->S2_3 S2_4 Filter (Celite) & Add 1M HCl S2_3->S2_4

Step-by-step operational workflow for synthesis, isolation, and salt formation.

References

  • Bayer Pharma AG. (2014). Bicyclically Replaced Uracils, Its Preparation Process, and Medicine (Patent No. BR112014028086B1).
  • Ouzidan, Y., et al. (2022). Study of the alkylation reactions of 5-nitrobenzimidazol-2-one by various alkylating agents in liquid-solid phase transfer catalysis conditions. Journal Marocain de Chimie Hétérocyclique, 21(2), 48-52.[Link]

Application

how to dissolve 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one in DMSO for cell assays

Application Note & Protocol Title: A Practical Guide to the Dissolution of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one in DMSO for Reproducible Cell-Based Assays Audience: Researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: A Practical Guide to the Dissolution of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one in DMSO for Reproducible Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals engaged in in-vitro pharmacology and drug discovery.

Abstract

The transition from a solid compound to a biologically active solution is a critical, yet often overlooked, step in the execution of reliable cell-based assays. The integrity of experimental data hinges on the complete and stable dissolution of the test article. This guide provides a comprehensive, field-proven protocol for the solubilization of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one, a member of the benzimidazolone class of compounds, using Dimethyl Sulfoxide (DMSO). We delve into the causality behind each step, from preparing high-concentration stock solutions to mitigating DMSO-induced cytotoxicity. This document establishes a self-validating framework, including essential vehicle control experiments, to ensure that observed biological effects are attributable to the compound, not the solvent.

Introduction: The Rationale for a Standardized Approach

Benzimidazolone derivatives are a class of heterocyclic compounds with a diverse range of biological activities, making them frequent subjects of investigation in drug discovery.[1][2] However, like many organic small molecules, they often exhibit poor aqueous solubility. Dimethyl Sulfoxide (DMSO) is the solvent of choice for initial solubilization due to its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[3]

The primary challenge is not merely to dissolve the compound, but to do so in a manner that is compatible with sensitive biological systems. High concentrations of DMSO can induce cellular stress, alter membrane permeability, and even cause cell death, thereby confounding experimental results.[4][5][6] Therefore, a meticulously planned dissolution and dilution strategy is paramount. This protocol is designed to provide a robust and reproducible method for preparing 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one for cell-based assays, ensuring data integrity and scientific rigor.

Compound Profile & Key Characteristics

While specific experimental data for the diethyl derivative is not widely published, we can infer its properties from the parent compound, 5-amino-1,3-dihydro-2H-benzimidazol-2-one, and the general characteristics of this chemical family. Benzimidazolone derivatives are known to be soluble in powerful polar aprotic solvents like DMSO.[7][8][9]

PropertyData for 5-amino-1,3-dihydro-2H-benzimidazol-2-one (Parent Compound)Inferred Relevance for the Diethyl Derivative
CAS Number 95-23-8[10]N/A
Molecular Formula C₇H₇N₃O[10]C₁₁H₁₅N₃O
Molecular Weight 149.15 g/mol [10]205.26 g/mol
Appearance SolidExpected to be a solid powder.
Solubility Soluble in DMSO.[9]Expected to be readily soluble in DMSO.
Storage 4°C, protect from light.[10]Store under similar conditions to prevent degradation.

Core Principles: The Science Behind the Protocol

The Role of DMSO

DMSO is a polar aprotic solvent that is miscible with water and a wide range of organic solvents. Its utility in cell culture stems from its ability to dissolve compounds that are otherwise insoluble in aqueous media. However, its powerful solvent properties also mean it can disrupt cellular structures at high concentrations.

The Imperative of a High-Concentration Stock Solution

The core strategy is to prepare a highly concentrated stock solution of the compound in 100% DMSO. This minimizes the volume of DMSO added to the final cell culture medium. For example, preparing a 10 mM stock solution allows for a 1:1000 dilution to achieve a 10 µM final concentration, resulting in a final DMSO concentration of only 0.1%. This level is generally well-tolerated by most cell lines.[11][12]

The Vehicle Control: A Non-Negotiable Experimental Control

Every experiment must include a "vehicle control." This consists of cells treated with the same final concentration of DMSO as the compound-treated cells, but without the compound itself. This control is crucial for differentiating the effects of the compound from any potential effects of the solvent.[3] An initial toxicity screen for the vehicle is a self-validating step to establish the maximum tolerable DMSO concentration for your specific cell line and assay duration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a high-concentration primary stock solution.

Materials:

  • 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one (solid powder)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Calibrated micropipettes and sterile, filter-barrier tips

  • Vortex mixer

  • Water bath sonicator (optional)

Step-by-Step Methodology:

  • Pre-Assay Calculation: Calculate the mass of the compound required. For a 10 mM stock solution (Molecular Weight: 205.26 g/mol ):

    • Mass (mg) = 10 mmol/L * 1 L * 205.26 g/mol = 2052.6 mg (for 1 L)

    • For a more practical volume, like 1 mL: Mass = 2.05 mg.

    • Scientist's Note: It is advisable to weigh a slightly larger mass (e.g., ~5 mg) to improve accuracy and then adjust the DMSO volume accordingly.

  • Weighing the Compound: Accurately weigh the desired amount of the compound powder using an analytical balance in a chemical fume hood. Record the exact mass.

  • Initial Dissolution: Transfer the weighed powder into a sterile amber vial. Add the calculated volume of cell culture-grade DMSO to achieve the target 10 mM concentration.

    • Volume of DMSO (mL) = [Mass (mg) / 205.26 (g/mol)] / 10 (mmol/L)

  • Facilitating Solubilization:

    • Tightly cap the vial and vortex vigorously for 2-3 minutes.[7]

    • Visually inspect the solution against a light source to ensure no solid particulates remain.

    • Troubleshooting: If the compound does not fully dissolve, sonicate the solution in a room temperature water bath for 5-10 minute intervals.[3] Gentle warming up to 37°C can also be used, but must be done with caution as heat can degrade sensitive compounds.[3]

  • Sterilization (Recommended): For long-term storage and use in sterile cell culture, filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO (e.g., a PTFE or nylon membrane).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is a critical step to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption by the hygroscopic DMSO.[3] Store the aliquots at -20°C or -80°C, protected from light.

Workflow for Stock Solution Preparation

G Figure 1: Workflow for Compound Stock Solution Preparation cluster_prep Step 1: Preparation cluster_dissolve Step 2: Dissolution cluster_finish Step 3: Finalization & Storage weigh Weigh Solid Compound add_dmso Add DMSO to Compound weigh->add_dmso calc Calculate DMSO Volume calc->add_dmso vortex Vortex Vigorously add_dmso->vortex assist Assist Dissolution (Sonicate/Warm if needed) vortex->assist if needed filter Sterile Filter (0.22 µm) vortex->filter assist->filter aliquot Aliquot for Single Use filter->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Figure 1: A stepwise workflow for preparing a sterile, high-concentration DMSO stock solution.

Protocol 2: Establishing a Vehicle Toxicity Threshold

Rationale: Before beginning compound screening, it is essential to determine the maximum concentration of DMSO your specific cell line can tolerate without affecting its viability or the assay endpoint. This establishes the working range for your final assay concentrations.

Methodology:

  • Plate Cells: Seed your cells in a multi-well plate (e.g., 96-well) at the density and volume you will use for your definitive assay. Allow them to adhere and recover for the standard time (typically overnight).

  • Prepare DMSO Dilutions: Prepare serial dilutions of DMSO in your complete cell culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).

  • Treat Cells: Replace the existing medium with the medium containing the different DMSO concentrations.

  • Incubate: Incubate the plate for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) to measure the effect of DMSO on the cells.

  • Analysis: Plot cell viability against DMSO concentration. The highest concentration of DMSO that does not cause a significant decrease in viability (e.g., >95% viability compared to the no-DMSO control) is your maximum permissible vehicle concentration. It is best practice to work well below this limit, typically ≤0.5%.[3]

Protocol 3: Preparing Final Working Solutions for Cell Assays

Methodology:

  • Thaw Stock: Thaw one aliquot of your 10 mM stock solution at room temperature.

  • Intermediate Dilutions (Optional but Recommended): To avoid precipitation that can occur when a concentrated DMSO stock is diluted directly into an aqueous medium, perform an intermediate dilution step.[3] For example, dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM intermediate stock.

  • Final Dilution: Add the appropriate volume of the stock or intermediate stock to your pre-warmed complete cell culture medium to achieve the desired final concentration.

    • Example: To make 1 mL of 10 µM working solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of the 10 mM stock to 999 µL of medium. The final DMSO concentration will be 0.1%.

  • Mix and Apply: Gently vortex the final working solution and immediately add it to your cells.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution into aqueous media. The compound's solubility limit in the final medium has been exceeded.Perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[3] Consider using a co-solvent if permitted by the assay, or lower the final test concentration.
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution; moisture absorption by DMSO.Always use fresh aliquots for each experiment. Ensure DMSO is anhydrous and stored properly in a desiccated environment.
High background signal or cell death in vehicle control wells. DMSO concentration is too high for the cell line or assay duration.Re-run the vehicle toxicity assay (Protocol 2) to determine a safer DMSO concentration.[4][11]

Safety Precautions

  • Always handle 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin. Exercise extreme caution and wear nitrile gloves when handling DMSO solutions.

  • Consult the Safety Data Sheet (SDS) for the specific compound and for DMSO before beginning any work.

References

  • Title: From what concentration of DMSO is harmful to cell in vivo and vitro? Source: ResearchGate URL: [Link]

  • Title: Using live-cell imaging in cell counting — The cytotoxicity of DMSO Source: Olympus Life Science URL: [Link]

  • Title: Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes Source: PLOS ONE URL: [Link]

  • Title: Dimethyl Sulphoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Source: Taylor & Francis Online URL: [Link]

  • Title: Chemical Properties of 5-amino-1,3-dihydro-2H-benzimidazol-2-one (CAS 95-23-8) Source: Cheméo URL: [Link]

  • Title: How do I make a stock solution of a substance in DMSO? Source: ResearchGate URL: [Link]

  • Title: RESEARCH ON BENZIMIDAZOLE DERIVATIVES Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives Source: MDPI URL: [Link]

  • Title: 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition Source: MDPI URL: [Link]

  • Title: Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents Source: PMC (PubMed Central) URL: [Link]

Sources

Method

Application Note: 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one as a Precursor in the Synthesis of Chymase Inhibitors

Executive Summary The compound 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one (often utilized as a hydrochloride salt to prevent oxidative degradation) is a highly specialized building block in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one (often utilized as a hydrochloride salt to prevent oxidative degradation) is a highly specialized building block in medicinal chemistry. Its primary application lies in the synthesis of bicyclically substituted uracil derivatives[1]. These complex heterocycles are potent inhibitors of Chymase, a serine protease heavily implicated in cardiovascular pathologies such as cardiac hypertrophy, myocardial infarction, and fibrosis[2],[3].

This application note provides drug development professionals with a comprehensive, self-validating protocol for utilizing this precursor to construct 1-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives.

Mechanistic Rationale: Chymase Inhibition in Cardiovascular Pathology

To understand the value of the target synthesized from this precursor, one must examine the biological causality. Chymase is stored in the secretory vesicles of mast cells. Upon mast cell activation—often triggered by tissue injury or ischemia—Chymase is released into the extracellular matrix[3].

Once active, Chymase enzymatically cleaves Angiotensin I into the potent vasoconstrictor Angiotensin II, bypassing the traditional ACE pathway. Furthermore, it cleaves latent Transforming Growth Factor-beta (TGF-β) into its active form[2]. The dual activation of Angiotensin II and TGF-β drives aggressive cardiac remodeling, atherogenesis, and fibrosis[2],[3]. The bicyclic uracils synthesized from our benzimidazolone precursor act as competitive inhibitors of Chymase, effectively halting this pathological cascade.

BiologicalPathway Mast Mast Cell Degranulation Chymase Chymase Release & Activation Mast->Chymase Products Angiotensin II & Active TGF-β Chymase->Products Enzymatic Cleavage Substrates Angiotensin I & Latent TGF-β Substrates->Products Pathology Cardiac Hypertrophy & Fibrosis Products->Pathology Receptor Activation Inhibitor Bicyclic Uracil Inhibitor Inhibitor->Chymase Competitive Inhibition

Fig 1. Pathological signaling of Chymase and the targeted blockade by bicyclic uracils.

Physicochemical Profiling of the Precursor

Before initiating the synthetic workflow, verify the integrity of the precursor. The hydrochloride salt is preferred due to the nucleophilic primary amine's susceptibility to air oxidation over time.

Table 1: Physicochemical Properties

Property Specification
Chemical Name 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
CAS Registry Number 24786-48-9 (HCl salt) / 247144-21-4 (Free base)[4],[5]
Molecular Formula C₁₁H₁₅N₃O · HCl
Molecular Weight 241.72 g/mol (HCl salt) / 205.26 g/mol (Free base)[6]

| Purity Requirement | ≥ 95% (LC-MS or HPLC)[6],[7] |

Synthetic Methodology: Bicyclic Uracil Construction

The following protocol details the synthesis of ethyl 1-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [1].

Experimental Causality & Workflow

The synthesis relies on a two-stage, one-pot cascade. First, the primary amine of the benzimidazolone undergoes a nucleophilic addition-elimination with an ethoxy-acrylate reagent to form an enamine intermediate. Second, a sterically hindered base forces an intramolecular cyclization, closing the uracil ring.

SyntheticWorkflow Step1 5-amino-1,3-diethylbenzimidazol-2-one HCl + Acrylate Reagent Step2 Neutralization & Nucleophilic Addition (TEA, Ethanol, Reflux 2h) Step1->Step2 Step3 Intramolecular Cyclization (t-BuOK, Reflux 3h) Step2->Step3 Enamine Intermediate Step4 Aqueous Workup & Acidification (1N HCl, Precipitation) Step3->Step4 Uracil Ring Closure Step5 Bicyclic Uracil Derivative (Target Product) Step4->Step5 Isolation (51% Yield)

Fig 2. Step-by-step synthetic workflow for the cyclization of the uracil derivative.
Step-by-Step Protocol
  • Reagent Charging: In a clean, dry round-bottom flask, charge 1.00 g (4.13 mmol) of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride and 1.07 g (4.13 mmol) of ethyl 3-ethoxy-2-[(ethoxycarbonyl)carbamoyl]acrylate[1]. (Note: The acrylate reagent can be prepared according to the established methods by Senda et al.[8]).

  • Solvent & Base Addition: Suspend the mixture in 31 mL of absolute ethanol. Add 0.63 mL (4.55 mmol) of triethylamine (TEA)[1].

    • Causality: TEA is a non-nucleophilic base. Its sole purpose here is to neutralize the hydrochloride salt, liberating the primary amine for nucleophilic attack. Ethanol is utilized as a protic solvent that allows for a stable reflux temperature without inducing unwanted transesterification of the acrylate's ethyl esters.

  • Enamine Formation: Heat the reaction mixture to reflux and maintain for 2 hours[1].

    • Causality: Thermal energy drives the displacement of the ethoxy group on the acrylate by the aromatic amine, forming the critical enamine intermediate.

  • Intramolecular Cyclization: Cool the mixture to room temperature (RT). Add 464 mg (4.13 mmol) of potassium tert-butoxide (t-BuOK). Stir the reaction at RT overnight, then heat to reflux for an additional 3 hours[1].

    • Causality: t-BuOK is a strong, sterically bulky base. It selectively deprotonates the urea nitrogen without acting as a nucleophile. This triggers an intramolecular acyl substitution onto the adjacent ester carbonyl, effectively closing the 6-membered pyrimidine-2,4-dione (uracil) ring.

  • Workup & Isolation: Cool the mixture to RT. Dilute with deionized water and slowly acidify the mixture using 1N Hydrochloric acid (HCl)[1].

    • Causality: The basic conditions leave the newly formed uracil ring as a highly soluble enolate/phenoxide-like salt. Acidification protonates the uracil nitrogen (N3), drastically reducing aqueous solubility and forcing the target compound to precipitate.

  • Purification: Filter the precipitated solid under vacuum suction. Wash the filter cake sequentially with water and ethyl acetate to remove unreacted starting materials and polar byproducts. Dry the solid under reduced pressure at 50 °C[1].

    • Expected Yield: ~783 mg (51% of theory)[1].

Analytical Validation

To ensure the trustworthiness of the synthesis, the protocol is designed as a self-validating system. Compare your isolated product against the benchmark analytical data provided below to confirm successful cyclization.

Table 2: Analytical Characterization of the Target Uracil Derivative [1]

Analytical Technique Expected Result Diagnostic Significance
LC-MS (ESI+) Rt = 0.84 min; m/z = 373 [M+H]⁺ Confirms the exact mass of the cyclized product (C₁₈H₂₀N₄O₅).
¹H NMR (400 MHz, DMSO-d₆) δ 1.18 - 1.26 (m, 9H) Confirms the presence of three terminal methyl groups (CH₃) from the ethyl chains.
¹H NMR (400 MHz, DMSO-d₆) δ 3.83 - 3.95 (m, 4H), 4.17 (q, 2H) Confirms the presence of three methylene groups (CH₂) from the ethyl chains.
¹H NMR (400 MHz, DMSO-d₆) δ 7.18 (dd, 1H), 7.31 (d, 1H), 7.44 (d, 1H) Verifies the intact aromatic protons of the benzimidazolone core.

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.30 (s, 1H), 11.68 (s, 1H) | Diagnostic peaks: Confirms the presence of the uracil ring CH and the highly deshielded uracil NH proton. |

References

  • [4] Molaid. 5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride (CAS 24786-48-9). Available at: [Link]

  • ChemBuyersGuide. 5-AMINO-1,3-DIETHYLBENZIMIDAZOL-2-ONE;HYDROCHLORIDE. Available at: [Link]

  • [1] Bayer Intellectual Property GmbH. (2014). BICYCLICALLY REPLACED URACILAS, ITS PREPARATION PROCESS, AND MEDICINE (Patent No. BR112014028086B1). Google Patents. Available at:

  • [8] Senda, S., Hirota, K., & Notani, J. (1972). Chemical & Pharmaceutical Bulletin, 20(7), 1380-1388. J-STAGE. Available at: [Link]

  • [2] Bacani, A. K., & Frishman, W. H. (2006). Cardiology in Review, 14(4), 187-193. (Cited within Patent BR112014028086B1). Available at: [Link]

  • [3] Bayer Intellectual Property GmbH. (2013). Bicyclisch-substituierte Uracile und ihre Verwendung (Patent No. WO2013167495A1). WIPO / Google Patents. Available at:

Sources

Application

Application Notes and Protocols for 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one in Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for the novel compound, 5-amino-1,3-diethyl-1...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for the novel compound, 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one. This document outlines the synthesis, potential therapeutic applications, and detailed protocols for the evaluation of this compound in various drug discovery assays.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] The benzimidazol-2-one moiety, in particular, is a key pharmacophore in several approved drugs and clinical candidates. The subject of these notes, 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one, is a derivative with potential for further exploration in drug discovery. The diethyl substitution at the N1 and N3 positions may enhance lipophilicity, potentially improving cell permeability and pharmacokinetic properties. The 5-amino group offers a reactive handle for further chemical modification and library development.

Synthesis of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one

A plausible synthetic route for 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one starts from the commercially available 5-nitro-1,3-dihydro-2H-benzimidazol-2-one. The synthesis involves a two-step process: N,N'-dialkylation followed by reduction of the nitro group.

Protocol 1: Synthesis of 1,3-diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one

This protocol describes the N,N'-diethylation of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one.

Materials:

  • 5-nitro-1,3-dihydro-2H-benzimidazol-2-one

  • Iodoethane (or Bromoethane)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add iodoethane (2.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1,3-diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one.

Protocol 2: Synthesis of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one

This protocol details the reduction of the nitro group to an amino group.

Materials:

  • 1,3-diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1,3-diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one (1 equivalent) in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (5 equivalents) to the solution.

  • Heat the mixture to reflux (approximately 78 °C) and add concentrated HCl dropwise.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Synthesis_Workflow Start 5-nitro-1,3-dihydro-2H-benzimidazol-2-one Step1 N,N'-Dialkylation (Iodoethane, K₂CO₃, DMF) Start->Step1 Intermediate 1,3-diethyl-5-nitro-1,3-dihydro- 2H-benzimidazol-2-one Step1->Intermediate Step2 Nitro Group Reduction (SnCl₂·2H₂O, HCl, Ethanol) Intermediate->Step2 Product 5-amino-1,3-diethyl-1,3-dihydro- 2H-benzimidazol-2-one Step2->Product

Caption: Synthetic workflow for 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one.

Potential Applications in Drug Discovery

Based on the known biological activities of the benzimidazol-2-one scaffold, 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity: Kinase Inhibition

Benzimidazole derivatives are known to act as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6][7]

Hypothetical Target: Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) or intracellular kinases (e.g., ABL1, MAPK14).[8]

This protocol describes a general method to assess the inhibitory activity of the compound against a specific kinase.

Materials:

  • Recombinant active kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the specific kinase)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one in DMSO, and then dilute further in kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and the test compound or control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time for the specific kinase (typically 30-60 minutes).

  • Stop the reaction and measure the remaining ATP (and thus kinase activity) using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage inhibition against the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-oneVEGFR2TBD
5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-oneEGFRTBD
5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-oneABL1TBD
Positive Control (e.g., Sorafenib for VEGFR2)VEGFR2Known

TBD: To be determined experimentally.

Kinase_Inhibition_Workflow Start Prepare serial dilutions of test compound Step1 Add kinase, substrate, and compound to plate Start->Step1 Step2 Initiate reaction with ATP Step1->Step2 Step3 Incubate at room temperature Step2->Step3 Step4 Stop reaction and measure ADP production (Luminescence) Step3->Step4 Result Calculate % inhibition and IC₅₀ Step4->Result

Caption: Workflow for in vitro kinase inhibition assay.

Antimicrobial Activity

Benzimidazole derivatives have shown broad-spectrum antimicrobial activity against various bacteria and fungi.[9][10]

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) to determine the MIC of the compound against bacterial strains.[11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one (dissolved in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-oneTBDTBD
CiprofloxacinKnownKnown

TBD: To be determined experimentally.

Neuroprotective Activity

Recent studies have highlighted the potential of benzimidazole derivatives in mitigating neuroinflammation and oxidative stress, which are key pathological features of neurodegenerative diseases.[12][13][14]

This protocol assesses the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with FBS and antibiotics

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor

  • 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Plate reader for absorbance measurement

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and differentiate (if desired) for 24-48 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induce oxidative stress by adding H₂O₂ or 6-OHDA to the wells. Include a vehicle control (cells with no stressor or compound) and a stressor control (cells with the stressor but no compound).

  • Incubate for 24 hours.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 3-4 hours.

  • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control.

Neuroprotection_Assay Start Seed and differentiate SH-SY5Y cells Step1 Pre-treat with test compound Start->Step1 Step2 Induce oxidative stress (e.g., H₂O₂) Step1->Step2 Step3 Incubate for 24 hours Step2->Step3 Step4 Assess cell viability with MTT assay Step3->Step4 Result Calculate % neuroprotection Step4->Result

Caption: Workflow for in vitro neuroprotection assay.

Conclusion

5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one represents a promising scaffold for the development of novel therapeutic agents. The synthetic route is accessible, and the core structure is amenable to further derivatization. The provided protocols offer a starting point for the comprehensive evaluation of this compound in anticancer, antimicrobial, and neuroprotective drug discovery programs. The insights gained from these studies will be crucial in elucidating the therapeutic potential of this and related benzimidazol-2-one derivatives.

References

  • Request PDF. (n.d.). Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). [Link]

  • MedCrave online. (2025). Rational design and pharmacological profiling of benzimidazole-based compounds via in silico and in vitro approaches. [Link]

  • PMC. (n.d.). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. [Link]

  • PMC. (n.d.). In Vitro Susceptibility Testing of a Novel Benzimidazole, SPR719, against Nontuberculous Mycobacteria. [Link]

  • Frontiers. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. [Link]

  • IOSR Journal. (2025). Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. [Link]

  • PMC. (n.d.). Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. [Link]

  • ResearchGate. (n.d.). In vitro validation of protein kinase inhibition by benzimidazole.... [Link]

  • Google Patents. (n.d.).
  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. [Link]

  • Amanote Research. (2019). (PDF) In Vitro Assessment of the Neuroprotective and. [Link]

  • ACS Publications. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model | ACS Chemical Neuroscience. [Link]

  • PubMed. (2025). Investigation of neuroprotective effects of newly synthesized benzimidazolium salt against neurotoxicity in differentiated SH-SY5Y neuronal cells. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model | Request PDF. [Link]

  • PubMed. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. [Link]

  • PMC. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. [Link]

  • IOSR Journal. (2025). Synthesis and determination of antibacterial activity of Benzimidazole derivatives. [Link]

  • Springer. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]

  • PMC. (n.d.). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. [Link]

  • PubMed. (n.d.). Benzimidazole derivatives as kinase inhibitors. [Link]

  • ResearchGate. (2024). (PDF) Synthesis and anti-inflammatory activity of benzimidazole derivatives; an In vitro, in vivo and in silico approach. [Link]

  • Biosciences Biotechnology Research Asia. (2024). Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives. [Link]

  • Google Patents. (n.d.). CN103193714A - 5-amino-benzimidazolone synthetic method.
  • ACS Publications. (2025). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies | ACS Omega. [Link]

  • Univerzita Karlova. (n.d.). Antimicrobial susceptibility testing - methods. [Link]

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one, a key...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise and reliable analytical methods in drug development, this guide provides a step-by-step protocol grounded in established chromatographic principles. We will explore the rationale behind the selection of the stationary phase, mobile phase composition, and detector settings, offering insights into the method development process. The described isocratic reversed-phase method is suitable for purity assessments, stability studies, and quality control of this compound.

Introduction: The Analytical Challenge

5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one is a substituted benzimidazolone derivative. The benzimidazole scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[1] As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method is paramount for ensuring its quality, stability, and purity throughout the manufacturing process. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and reproducibility.[1]

This document provides a comprehensive guide for the development of an HPLC method for 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one, starting from the physicochemical properties of analogous compounds to the final, optimized chromatographic conditions.

Physicochemical Properties and Initial Chromatographic Considerations

PropertyValue (Analogous Compound)Implication for HPLC Method Development
Structure Benzimidazole core with an amino group and two ethyl groups on the nitrogens.The aromatic benzimidazole core will provide good UV absorbance for detection. The ethyl groups will increase the hydrophobicity compared to the parent molecule.
Predicted pKa 11.80 (for 5-amino-1,3-dihydro-2H-benzimidazol-2-one)[2]The amino group is basic. To ensure a consistent, single ionic form and good peak shape, the mobile phase pH should be controlled and kept at least 2 pH units below the pKa of the amino group. A slightly acidic pH (e.g., 3-5) is therefore a logical starting point.
Predicted logP 1.01960 (for 5-amino-1,3-dihydro-2H-benzimidazol-2-one)[3]This indicates moderate polarity. The addition of two ethyl groups will increase the logP, suggesting good retention on a reversed-phase column like C18 or C8.
Solubility A methylated analog is soluble in polar organic solvents like methanol, DMSO, and DMF, with low water solubility.[4][5]The mobile phase should have a sufficient organic component to ensure the analyte remains dissolved. The sample should be dissolved in a solvent compatible with the mobile phase, such as a mixture of the mobile phase itself or a high percentage of the organic modifier.

Based on this analysis, a reversed-phase HPLC method using a C18 column with a buffered acetonitrile/water or methanol/water mobile phase and UV detection is the most logical approach.

HPLC Method Development Workflow

The development of a robust HPLC method follows a systematic process of selecting and optimizing key parameters. The following workflow was employed for the analysis of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization Start Analyte Characterization (Structure, pKa, logP, Solubility) Column Column Selection (C18, 5 µm, 4.6 x 150 mm) Start->Column Hydrophobicity MobilePhase Mobile Phase Scouting (ACN/Water, MeOH/Water) Column->MobilePhase Reversed-Phase Detector Detector Wavelength (UV-Vis Scan) MobilePhase->Detector Solvent Cutoff MPOpt Mobile Phase Optimization (Organic %, pH, Buffer) Detector->MPOpt Initial Conditions FlowRate Flow Rate & Temperature MPOpt->FlowRate Fine-tuning Validation Method Validation (ICH Guidelines) FlowRate->Validation Final Method

Sources

Application

Application Note: Catalytic Reduction Strategies for the Synthesis of 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one

Executive Summary The transformation of 5-nitro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one to its corresponding primary amine is a foundational process in the synthesis of advanced active pharmaceutical ingredients (A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of 5-nitro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one to its corresponding primary amine is a foundational process in the synthesis of advanced active pharmaceutical ingredients (APIs). This application note provides an in-depth, self-validating guide to the catalytic reduction methodologies required to achieve high-purity 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one. By bridging mechanistic theory with field-proven protocols, this document equips researchers with the causal logic necessary to scale and optimize this critical reaction.

Pharmacological Context & Substrate Properties

5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one is a privileged bicyclic heteroaromatic scaffold. It is heavily utilized in the drug development sector as a primary building block for synthesizing chymase inhibitors and specialized kinase inhibitors, which are critical in treating cardiovascular, inflammatory, and fibrotic diseases .

Structural Causality: The presence of the N,N-diethyl groups on the imidazolone ring significantly alters the physical properties of the molecule compared to unsubstituted benzimidazolones. The alkyl chains increase lipophilicity and disrupt intermolecular hydrogen bonding, dramatically enhancing the substrate's solubility in lower alcohols (e.g., ethanol, methanol). This solubility profile is highly advantageous for liquid-phase catalytic hydrogenation, as it prevents the premature precipitation of partially reduced intermediates.

Mechanistic Grounding: Langmuir-Hinshelwood & Haber Kinetics

The reduction of the nitro group to an amine on a heterogeneous metal surface (such as Palladium or Nickel) is a complex, six-electron transfer process. The reaction follows the classical Haber mechanism , progressing through several distinct intermediates.

Kinetically, the reaction is governed by the Langmuir-Hinshelwood model . Both the nitroarene substrate and the hydrogen species (either from H2​ gas or a transfer agent) must co-adsorb onto the active metal sites of the catalyst.

  • Deoxygenation: The nitro group is reduced to a nitroso intermediate (fast).

  • Hydrogenation: The nitroso group is hydrogenated to a hydroxylamine intermediate (moderate).

  • Final Reduction: The hydroxylamine undergoes hydrogenolysis to yield the final primary amine and water (rate-limiting step).

HaberMechanism N 5-Nitro-1,3-diethyl- benzimidazol-2-one NO Nitroso Intermediate N->NO + 2[H] - H2O NHOH Hydroxylamine Intermediate NO->NHOH + 2[H] NH2 5-Amino-1,3-diethyl- benzimidazol-2-one NHOH->NH2 + 2[H] - H2O

Caption: Haber mechanism for the catalytic reduction of nitrobenzimidazolone to its amine derivative.

If the reaction is prematurely quenched or if hydrogen mass transfer is poor, the highly reactive nitroso and hydroxylamine intermediates can undergo bimolecular condensation to form unwanted azoxy or azo dimers. Maintaining a high hydrogen surface coverage is therefore strictly required.

Quantitative Catalyst Comparison

The choice of catalyst dictates the operational parameters, safety protocols, and scalability of the reaction. Table 1 summarizes the empirical performance of three standard catalytic systems for this specific transformation.

Table 1: Comparison of Catalytic Systems for Nitrobenzimidazolone Reduction

Catalyst SystemHydrogen SourceTypical PressureTemp (°C)Reaction TimeYield (%)Primary Application
5% Pd/C H2​ Gas0.5 - 4.0 MPa90 - 1401 - 2 h> 95%Industrial Scale-up / High Purity
Raney Nickel Hydrazine HydrateAtmospheric60 - 803 - 5 h88 - 92%Lab-scale Transfer Hydrogenation
PtO2​ (Adams) H2​ Gas0.1 - 0.5 MPa20 - 406 - 12 h~ 90%Mild conditions / Sensitive substrates

Validated Experimental Protocols

Protocol A: High-Pressure Catalytic Hydrogenation (Pd/C)

This protocol is the industry standard for producing high-purity 5-aminobenzimidazolone derivatives with minimal waste.

Materials:

  • 5-Nitro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq)

  • 5% Palladium on Carbon (Pd/C, 50% wet) (0.05 eq by mass)

  • Solvent: 5-8% Aqueous Ethanol (optimizes solubility while dampening catalyst pyrophoricity)

  • Hydrogen Gas ( H2​ , >99.9% purity)

Step-by-Step Methodology:

  • Reactor Charging: Charge a high-pressure autoclave with the nitro substrate, the aqueous ethanol solvent, and the wet Pd/C catalyst.

    • Causality: Using wet Pd/C prevents the ignition of ethanol vapors, a critical safety measure when handling pyrophoric noble metals.

  • Inert Purging: Seal the reactor and purge with Nitrogen ( N2​ ) three times (pressurize to 0.5 MPa, then vent). Follow with three identical purges using H2​ gas.

    • Causality: Complete removal of oxygen prevents explosive H2​/O2​ mixtures and prevents the oxidative degradation of the newly formed amine.

  • Hydrogenation: Pressurize the reactor to 0.5 - 4.0 MPa with H2​ . Heat the mixture to 90 - 140 °C under vigorous mechanical stirring (800-1000 RPM).

    • Causality: High agitation overcomes the gas-liquid mass transfer limitation, ensuring the catalyst surface is saturated with hydrogen, thereby suppressing the formation of azo-dimers.

  • Reaction Monitoring: Maintain temperature and pressure for 50 - 120 minutes until hydrogen uptake ceases.

  • Hot Filtration: While maintaining the temperature above 90 °C, discharge the mixture through a specialized catalyst filter to remove the Pd/C.

    • Causality: The 5-amino product has a strong tendency to crystallize upon cooling. Hot filtration ensures the product remains dissolved, preventing yield loss in the catalyst cake.

  • Isolation: Cool the filtrate gradually to 0-5 °C to induce crystallization. Filter the off-white crystals and dry under vacuum at 60 °C.

HydrogenationWorkflow A 1. Substrate & Catalyst Loading (Pd/C in aq. EtOH) B 2. Inert Gas Purge (N2 x3, H2 x3) A->B C 3. Catalytic Hydrogenation (H2, 0.5-4 MPa, 90-140 °C) B->C D 4. Hot Filtration (Remove Pd/C Catalyst) C->D Maintain > 90°C E 5. Crystallization & Product Isolation D->E Cool to 0-5°C

Caption: Step-by-step industrial workflow for the high-pressure Pd/C catalytic hydrogenation.

Protocol B: Transfer Hydrogenation (Raney Nickel & Hydrazine)

For laboratories lacking high-pressure infrastructure, transfer hydrogenation utilizing hydrazine hydrate is a highly effective alternative , .

Materials:

  • 5-Nitro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one (10 mmol)

  • Raney Nickel slurry in water (~1.5 g)

  • Hydrazine Hydrate (80% aqueous solution, 30 mmol)

  • Methanol (50 mL)

Step-by-Step Methodology:

  • Suspension: In a two-neck round-bottom flask equipped with a reflux condenser, suspend the nitro substrate and Raney Nickel in methanol. Heat the mixture to 60 °C.

  • Hydrazine Addition: Add the hydrazine hydrate solution dropwise over 30-45 minutes using an addition funnel.

    • Causality: Hydrazine decomposes on the Raney Nickel surface to generate active hydrogen species and N2​ gas. Dropwise addition strictly controls the rate of gas evolution, preventing violent effervescence and thermal runaway.

  • Reflux: Once addition is complete, reflux the mixture (approx. 65 °C) for an additional 2-3 hours. The reaction is complete when the initial yellow color of the nitro compound transitions to a clear or pale-brown solution.

  • Workup: Cool the mixture to room temperature. Filter the Raney Nickel carefully over a pad of Celite (Do not let the catalyst dry out, as it is highly pyrophoric). Concentrate the filtrate under reduced pressure to yield the crude amine.

Self-Validating Quality Control & Troubleshooting

To ensure the integrity of the synthesized 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one, the protocol must be treated as a self-validating system.

  • In-Process Control (TLC): Monitor the reaction using Thin Layer Chromatography (Eluent: Dichloromethane/Methanol 9:1). The starting nitro compound is typically UV-active and visually yellow. The product amine will exhibit a lower Rf​ value and show distinct blue fluorescence under 254 nm UV light.

  • Colorimetric Validation: If the reaction mixture remains deep orange or red after the prescribed time, this indicates the presence of trapped azo or azoxy intermediates. Corrective Action: Increase the hydrogen pressure (Protocol A) or add a supplementary 0.5 eq of hydrazine (Protocol B) and extend the reaction time.

  • Purity Verification: The final isolated product should be an off-white to pale pink crystalline solid. A deep brown color indicates oxidative degradation of the amine. Ensure all post-reaction cooling and filtration steps minimize exposure to atmospheric oxygen.

References

  • BICYCLICALLY REPLACED URACILAS, ITS PREPARATION PROCESS, AND MEDICINE - Google Patents.
  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts - Chemical Reviews. URL:[Link]

  • Highly Selective Synthesis of Hydrazoarenes from Nitroarenes via Polystyrene-Supported Au-Nanoparticle-Catalyzed Reduction - ACS Omega. URL:[Link]

  • Method for improving quality of 5-acetoacetylaminobenzimidazolone - Google Patents.
  • Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes - D-NB.info. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one

Welcome to the technical support center for the synthesis of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one. This resource is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and overcome common challenges in the synthesis of this important benzimidazolone derivative.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.

Low or No Product Yield

Question: My reaction has resulted in a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

Answer: Low or non-existent yields in the synthesis of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one can be attributed to several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is essential.

1. Incomplete Nitration of the Precursor:

  • Causality: The synthesis often begins with the nitration of a suitable precursor. Incomplete nitration will naturally lead to a low yield of the subsequent amino-substituted product.

  • Solution: Ensure your nitrating agent is fresh and the reaction conditions (temperature and time) are optimal for your specific substrate. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.[1][2]

2. Inefficient Reduction of the Nitro Group:

  • Causality: The reduction of the nitro group to an amine is a critical step. The choice of reducing agent and catalyst, as well as reaction parameters, significantly impacts the efficiency of this transformation.

  • Solution: Catalytic hydrogenation is a common and effective method.[3][4] Ensure the catalyst (e.g., Raney Nickel) is active and used in the appropriate amount.[3] The reaction should be run under a suitable hydrogen pressure and for a sufficient duration to ensure complete reduction. Again, TLC is your best tool for monitoring the disappearance of the nitro-intermediate and the appearance of the amino product.

3. Suboptimal Cyclization Conditions:

  • Causality: The formation of the benzimidazolone ring via cyclization is a key step. The choice of the carbonylating agent and reaction temperature can dramatically affect the yield.

  • Solution: While urea is a traditional and cost-effective carbonyl source, it often requires high temperatures (around 180°C), which can lead to side reactions.[1][5][6] Modern alternatives like 1,1'-carbonyldiimidazole (CDI) can offer milder reaction conditions and potentially higher yields.[5][7][8] If using urea, ensure the temperature is carefully controlled to prevent decomposition.[5]

4. Reagent and Solvent Quality:

  • Causality: The purity of starting materials and the dryness of solvents are paramount. Impurities in reactants can interfere with the reaction, while water in solvents can quench reagents or promote unwanted side reactions.

  • Solution: Use reagents from reputable suppliers and ensure they meet the required purity specifications. Solvents, especially those used with moisture-sensitive reagents like CDI, should be anhydrous.

Product Purification Challenges

Question: I'm having difficulty purifying the final product. What are the common impurities and the best purification strategies?

Answer: Purification can be challenging due to the presence of unreacted starting materials, intermediates, and byproducts.

1. Identifying Common Impurities:

  • Unreacted 4-nitro-1,2-phenylenediamine or its N,N'-diethyl derivative.

  • Partially reduced intermediates.

  • Byproducts from side reactions, such as the formation of di-substituted products.[7]

2. Effective Purification Techniques:

  • Recrystallization: This is a powerful technique for purifying solid compounds. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.[5]

  • Column Chromatography: For removing closely related impurities, column chromatography using silica gel is highly effective. A gradient elution with a solvent system like ethyl acetate and hexanes can separate the desired product from contaminants.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the yield in this synthesis?

A1: While every step is important, the cyclization to form the benzimidazolone ring is often the most yield-defining step. Optimizing the choice of carbonylating agent (e.g., urea vs. CDI), reaction temperature, and reaction time is crucial for driving the reaction to completion and minimizing byproduct formation.[5][7][8]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. Nitration reactions should be performed with extreme care in a well-ventilated fume hood, as they are highly exothermic and can be hazardous if not controlled properly. When working with catalytic hydrogenation, ensure proper handling of the flammable hydrogen gas and the pyrophoric catalyst (if using Raney Nickel). Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[9]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Q4: Can this synthesis be performed under flow conditions?

A4: Yes, the synthesis of benzimidazol-2-ones has been successfully adapted to flow chemistry.[8][10] This approach can offer advantages such as improved heat and mass transfer, better reaction control, and the potential for higher yields and purity.[8]

III. Experimental Protocols

Protocol 1: Synthesis via Nitration, Diethylation, Reduction, and Cyclization

This protocol outlines a common synthetic route.

Step 1: Nitration of a Phenylenediamine Precursor

  • This step is highly substrate-dependent. A typical procedure involves the careful addition of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the starting phenylenediamine at a controlled low temperature.[2]

Step 2: N,N'-Diethylation

  • The di-nitrated intermediate is then alkylated with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base.

Step 3: Reduction of the Nitro Groups

  • The di-nitro, di-ethyl intermediate is dissolved in a suitable solvent (e.g., ethanol or methanol).

  • A catalyst, such as Raney Nickel or Palladium on carbon, is added.

  • The mixture is subjected to hydrogenation in a Parr apparatus or a similar hydrogenation setup until the reaction is complete (monitored by TLC).

Step 4: Cyclization to form the Benzimidazolone Ring

  • The resulting diamine is mixed with urea in a 1:2.5 to 1:3.0 molar ratio.[3]

  • The mixture is heated to approximately 180°C for 2-3 hours.[1][5][6] The reaction progress can be monitored by observing the solidification of the reaction mixture as the product forms.

  • The crude product is then purified by recrystallization.

Protocol 2: Alternative Cyclization using 1,1'-Carbonyldiimidazole (CDI)

This method offers a milder alternative to the high-temperature urea-based cyclization.

  • Dissolve the N,N'-diethyl-1,2-phenylenediamine derivative in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Slowly add a solution of CDI (1.1 equivalents) in anhydrous THF to the diamine solution at room temperature with stirring.[5]

  • Stir the reaction mixture at room temperature for 1-2 hours, or gently reflux if the reaction is slow (monitor by TLC).[5]

  • Once the reaction is complete, remove the THF under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

IV. Data Summary

ParameterUrea MethodCDI Method
Reaction Temperature High (~180°C)[1][5][6]Room Temperature to Reflux[5]
Reaction Time 2-3 hours[5]1-2 hours (or longer if refluxing)[5]
Typical Yield Moderate to GoodGood to Excellent
Key Advantage Cost-effectiveMilder conditions, often higher yield
Key Disadvantage High temperature can lead to byproductsMore expensive reagent, requires anhydrous conditions

V. Visualizations

General Synthetic Pathway

Synthetic Pathway A Phenylenediamine Precursor B Nitration A->B C N,N'-Diethylation B->C D Reduction C->D E Cyclization (Urea or CDI) D->E F 5-amino-1,3-diethyl-1,3- dihydro-2H-benzimidazol-2-one E->F

Caption: A generalized workflow for the synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity CheckNitration Check Nitration Step: - TLC analysis - Reagent quality CheckReduction Check Reduction Step: - Catalyst activity - Hydrogen pressure - Reaction time CheckNitration->CheckReduction Nitration OK CheckCyclization Check Cyclization Step: - Temperature control (Urea) - Anhydrous conditions (CDI) - Reagent stoichiometry CheckReduction->CheckCyclization Reduction OK Optimize Optimize Reaction Conditions CheckCyclization->Optimize All steps checked CheckPurity->CheckNitration Purity OK

Caption: A logical flow for diagnosing low yield issues.

VI. References

  • Smolecule. (2023, August 15). Buy 5-Amino-1,3-dihydro-2H-benzimidazol-2-one | 95-23-8.

  • Request PDF. (n.d.). Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview).

  • MDPI. (2019, July 3). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions.

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one.

  • PMC. (n.d.). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives.

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis and Functionalization of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one Analogs.

  • lookchem. (n.d.). Cas 95-23-8,5-Amino-1,3-dihydro-2H-benzimidazol-2-one.

  • Google Patents. (n.d.). CN102002002A - Preparation method of 5-aminobenzimidazole.

  • OUCI. (n.d.). Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview).

  • MDPI. (2022, November 23). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives.

  • Benchchem. (n.d.). Preventing degradation of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one in solution.

  • (2022, August 21). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation.

  • Sigma-Aldrich. (n.d.). 5-Amino-1,3-dihydro-2H-benzimidazol-2-one.

  • ChemScene. (n.d.). 5-Amino-1,3-dihydro-2H-benzimidazol-2-one.

  • PMC. (n.d.). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions.

  • Google Patents. (n.d.). CN103193714A - 5-amino-benzimidazolone synthetic method.

  • nordmann.global. (n.d.). 5-Amino-1,3-dihydro-2H-benzimidazol-2-one.

  • Pharmaffiliates. (n.d.). CAS No : 95-23-8 | Product Name : 5-Amino-1,3-dihydro-2H-benzimidazol-2-one (BSC).

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists overcome the physicochemical hurdles associated w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists overcome the physicochemical hurdles associated with 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one .

This compound presents a classic "brick dust" and "grease ball" solubility challenge. The 1,3-diethyl substitution eliminates the hydrogen-bond donating capability of the benzimidazolone core, significantly increasing lipophilicity. Meanwhile, the planar aromatic system promotes strong intermolecular π-π stacking, resulting in high crystal lattice energy. The only viable chemical handle for aqueous solubilization is the 5-amino group (a weakly basic primary aromatic amine with an estimated pKa of ~4.5).

Below, you will find a diagnostic workflow, frequently asked questions, and self-validating troubleshooting protocols to successfully formulate this compound for both in vitro and in vivo applications.

Diagnostic Workflow for Solubility Enhancement

G N1 Solubility Issue: 5-amino-1,3-diethyl-1,3-dihydro -2H-benzimidazol-2-one N2 Determine Target Application N1->N2 N3 In Vitro Assays (Cellular/Biochemical) N2->N3 N4 In Vivo / Formulation (Animal Models/PK) N2->N4 N5 Cosolvent Approach (DMSO Stock to Buffer) N3->N5 N8 Salt Formation (Target 5-amino group) N4->N8 N6 Does compound crash upon dilution? N5->N6 N7 Add 0.1% Tween-80 or BSA to assay buffer N6->N7 Yes N9 Generate HCl Salt (pKa ~4.5) N8->N9 N10 Cyclodextrin Complexation (HP-β-CD) N9->N10 Inadequate Solubility N11 Amorphous Solid Dispersion (PVP / HPMC) N9->N11 Alternative

Figure 1: Decision matrix for troubleshooting benzimidazolone derivative solubility.

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate instantly when diluted from a 10 mM DMSO stock into my pH 7.4 assay buffer? A: This is a phenomenon known as "cosolvent crash." While benzimidazole derivatives exhibit favorable solubility in polar organic solvents and alcohols due to hydrophobic hydration effects [2], their solubility drops exponentially—not linearly—when water is introduced. Furthermore, at pH 7.4, the 5-amino group (pKa ~4.5) is entirely unprotonated (free base form), leaving the highly lipophilic 1,3-diethyl-benzimidazolone core exposed to the aqueous environment, forcing rapid crystallization.

Q: Can I just lower the pH of my buffer to dissolve the free base? A: Yes, but with strict limitations. Because the 5-amino group is an aromatic amine, it is only weakly basic. To achieve >99% ionization for maximum solubility, the pH of the solution must be at least 2 units below the pKa (i.e., pH < 2.5). While this is acceptable for simulated gastric fluid (SGF), it is highly toxic for cell-based in vitro assays and incompatible with intravenous administration. Pre-forming the hydrochloride salt is a much more controlled approach [1].

Q: Which cyclodextrin derivative is optimal for this specific molecule? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The β-cyclodextrin cavity (approx. 6.0–6.5 Å in diameter) perfectly accommodates the planar benzimidazole ring system. HP-β-CD sequesters the hydrophobic moiety within its cavity while presenting a hydrophilic exterior, solubilizing the molecule without altering its ionization state [4].

Troubleshooting Guides & Validated Protocols
Issue 1: How do I overcome the high crystal lattice energy preventing dissolution in aqueous media?

Solution: Hydrochloride Salt Formation

  • Causality: The free base form of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one is locked in a stable crystal lattice driven by π-π stacking of the aromatic rings. By reacting the primary amine with hydrochloric acid, you protonate the molecule, introducing a permanent charge. This disrupts the native crystal lattice and introduces strong ion-dipole interactions with water molecules, drastically lowering the thermodynamic barrier to dissolution [1].

  • Protocol:

    • Suspend 1.0 g of the free base API in a minimal volume (approx. 10-15 mL) of absolute ethanol.

    • While stirring continuously at room temperature, slowly dropwise add 1.1 molar equivalents of ethereal HCl (or 1N aqueous HCl).

    • The suspension should briefly clear as the salt forms, followed by the precipitation of the hydrochloride salt. Stir for 2 hours to ensure complete conversion.

    • Filter the precipitate under a vacuum, wash with cold ethyl acetate to remove unreacted free base, and dry under reduced pressure at 40°C overnight.

  • Self-Validation System: Analyze the resulting powder via 1 H-NMR (in DMSO- d6​ ). The successful formation of the HCl salt is validated by the disappearance of the broad -NH 2​ singlet (typically around 5.0 ppm) and the appearance of a broad -NH 3+​ signal integrated for 3 protons further downfield (often >9.0 ppm), alongside a slight downfield shift of the adjacent aromatic protons.

Issue 2: My compound still precipitates in intestinal fluid (pH 6.8) despite salt formation. How can I keep it in solution?

Solution: Cyclodextrin Inclusion Complexation (Kneading Method)

  • Causality: When the HCl salt enters a higher pH environment (like the intestines), it deprotonates back into the insoluble free base. Cyclodextrins act as molecular shields. By encapsulating the lipophilic 1,3-diethyl-benzimidazolone core inside the hydrophobic cavity of HP-β-CD, the drug is kept in a molecularly dispersed state, preventing precipitation regardless of the surrounding pH [3, 4].

  • Protocol:

    • Weigh the API and HP-β-CD in a 1:1 molar ratio.

    • Transfer both powders to a glass mortar and triturate (mix) thoroughly for 5 minutes.

    • Add a small volume of a 1:1 (v/v) ethanol/water mixture dropwise until a thick, viscous paste is formed.

    • Knead the paste vigorously with a pestle for 45-60 minutes. The continuous shear force facilitates the breaking of the API crystal lattice and promotes inclusion into the CD cavity.

    • Dry the resulting paste in a vacuum oven at 45°C for 24 hours.

    • Pulverize the dried complex and pass it through a 60-mesh sieve.

  • Self-Validation System: Perform Differential Scanning Calorimetry (DSC). The free base API will show a sharp endothermic melting peak. A successfully formed inclusion complex will show the complete disappearance of this melting endotherm, validating that the drug is fully amorphous and sequestered within the cyclodextrin cavity.

Issue 3: I need a formulation for oral gavage in rodents, but volume limits require a highly concentrated liquid. What is the best approach?

Solution: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

  • Causality: If cyclodextrin complexation does not yield a high enough concentration for dosing limits, an ASD is required. By dissolving the drug and a hydrophilic polymer (like PVP K30) in a common solvent and rapidly evaporating it, the drug is kinetically trapped in a high-energy amorphous state. The polymer physically separates the drug molecules, preventing them from nucleating and recrystallizing.

  • Protocol:

    • Dissolve the API and PVP K30 (1:3 weight ratio) in a volatile solvent mixture (e.g., Methanol:Dichloromethane 1:1 v/v).

    • Sonicate the mixture for 10 minutes to ensure a completely clear solution (no undissolved nuclei).

    • Transfer to a round-bottom flask and remove the solvent rapidly using a rotary evaporator set to 40°C under high vacuum.

    • Once a solid film forms, transfer the flask to a vacuum desiccator for 12 hours to remove trace residual solvents.

    • Scrape the solid dispersion from the flask, mill it into a fine powder, and store it in a desiccator.

  • Self-Validation System: Analyze the powder using Powder X-Ray Diffraction (PXRD). The crystalline API will exhibit sharp, distinct diffraction peaks. A successful solid dispersion will exhibit a broad "halo" with no sharp peaks, validating the amorphous nature of the formulation.

Quantitative Data Summary

The table below summarizes the expected solubility enhancements based on the application of the above protocols to lipophilic benzimidazolone derivatives.

Formulation StrategyApparent Aqueous Solubility (µg/mL)Fold EnhancementPhysical StatePrimary Mechanism of Solubilization
Free Base (API) < 10 (Estimated)1x (Baseline)CrystallineN/A
Hydrochloride Salt ~ 500 - 1,00050x - 100xCrystallineIon-dipole interactions (pH dependent)
HP-β-CD Complex ~ 2,500 - 5,000250x - 500xAmorphousHydrophobic cavity sequestration
PVP Solid Dispersion ~ 1,500 - 3,000150x - 300xAmorphousKinetic trapping / Matrix wetting
References
  • BICYCLICALLY REPLACED URACILAS, ITS PREPARATION PROCESS, AND MEDICINE (Patent BR112014028086B1). Google Patents.
  • Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data.
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. HumaPub.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
Troubleshooting

Technical Support Center: Handling &amp; Storage of 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one

Welcome to the Technical Support Center. As an electron-rich arylamine, 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS: 247144-21-4) is highly susceptible to atmospheric oxidation.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an electron-rich arylamine, 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS: 247144-21-4) is highly susceptible to atmospheric oxidation. This guide is designed for researchers and drug development professionals to understand the causality of this degradation and implement field-proven protocols to ensure batch integrity during long-term storage.

Part 1: Mechanistic Understanding of Degradation

To effectively prevent degradation, one must understand the chemical causality. The 5-amino group is a strong electron-donating group (EDG) that enriches the electron density of the benzimidazolone ring system. The nitrogen atoms in amine compounds possess lone-pair electrons that are highly reactive toward oxygen[1].

When exposed to ambient air, light, or thermal energy, oxygen abstracts an electron from the amine lone pair, generating a highly reactive aminium radical cation. These radicals rapidly couple to form highly conjugated azo, nitroso, or polymeric structures, which manifest visually as dark colored impurities[2].

Mechanistic pathway of arylamine oxidation vs. stabilization via salt formation.

Part 2: Troubleshooting & FAQs

Q: My batch of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one turned from an off-white powder to a dark reddish-brown. Is it still usable? A: No. The color change is a direct visual indicator of atmospheric oxidation[2]. Because these polymeric impurities can interfere with sensitive downstream catalytic couplings or biological assays, the batch must be re-purified (e.g., via recrystallization or silica gel chromatography) prior to use.

Q: Why does the compound degrade even when I keep the lid tightly closed? A: Standard screw-cap vials trap ambient air containing ~21% oxygen. Over time, even this small trapped volume is sufficient to initiate the radical oxidation cascade. High temperatures further accelerate this reaction by increasing the kinetic energy of the molecules[1].

Q: Is Argon strictly necessary, or can I use Nitrogen for storage? A: While both are inert, Argon is highly recommended for solid storage. Argon is approximately 38% denser than air, allowing it to settle and form a protective "blanket" directly over the solid powder. Nitrogen is slightly lighter than air and easily disperses when the vial is disturbed, increasing the risk of oxygen exposure during handling[3].

Q: Can I modify the compound to make it stable without changing its core structure? A: Yes. Converting the free base into its hydrochloride salt is the definitive solution for long-term archiving. By protonating the amine, you eliminate the electron density of the lone pair, shutting down the primary oxidative pathway. The hydrochloride salt of this specific benzimidazolone is highly stable and is the preferred form for long-term storage and subsequent synthetic steps[4].

Part 3: Validated Experimental Protocols

Protocol A: Conversion to the Hydrochloride Salt (Self-Validating Stabilization)

Use this protocol if you need to archive the compound for >1 year. The resulting salt is highly stable and can be easily free-based prior to your reaction.

  • Dissolution: Dissolve the free base in a minimal amount of anhydrous diethyl ether or dichloromethane under an inert atmosphere.

  • Protonation: Slowly add 1.1 equivalents of a standardized HCl solution in dioxane (e.g., 4M HCl in dioxane) dropwise at 0°C.

  • Precipitation: Stir for 30 minutes; the hydrochloride salt will precipitate out of the solution.

  • Isolation: Filter the precipitate under a stream of Argon, wash with cold anhydrous ether, and dry under high vacuum. Self-Validation Check: The resulting powder should be stark white. Unlike the free base, it will remain white even when briefly exposed to ambient air.

Protocol B: Schlenk-Line Inert Storage Workflow (For Free Base)

Use this protocol for storing the reactive free base.

  • Vial Selection: Transfer the freshly purified, off-white free base powder into an amber glass vial to prevent UV-catalyzed radical initiation.

  • Evacuation: Place the vial (with the cap loosely resting on top) into a vacuum desiccator or attach it to a Schlenk line. Apply high vacuum for 5 minutes to evacuate ambient air from the vial and the interstitial spaces of the powder[3].

  • Purge-and-Pump: Backfill the chamber slowly with high-purity Argon gas. Repeat the vacuum-Argon cycle three times to ensure <1 ppm oxygen remains.

  • Sealing: Tightly seal the vial with a PTFE-lined cap, wrap the seal with Parafilm, and store immediately at -20°C or -80°C[1].

Standard operating procedure for the inert preparation and long-term storage of air-sensitive solids.

Part 4: Quantitative Stability Data

The following matrix summarizes the expected shelf life of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one under various storage conditions.

Storage StateTemperatureAtmosphereLight ExposureExpected Shelf LifeVisual Indicator of Degradation
Free Base (Solid) Room Temp (25°C)AirAmbient Light< 1 WeekTurns pink/red
Free Base (Solid) -20°CArgonDark (Amber Vial)6 - 12 MonthsFaint yellowing
Free Base (Solution) 4°CAirAmbient Light< 24 HoursRapid browning
HCl Salt (Solid) Room Temp (25°C)AirDark> 2 YearsRemains off-white

References

  • Mingxu Chemicals.How to prevent the oxidation of Amine Catalyst? Mingxu Chemicals Blog.
  • Google Patents.BR112014028086B1 - BICYCLICALLY REPLACED URACILAS, ITS PREPARATION PROCESS, AND MEDICINE.
  • PW Solutions.Aniline and other arylamines are usually colourless but get coloured on storage due to atmospheric oxidation. YouTube.
  • Patsnap Eureka.How to Limit Oxidation in Air-Sensitive Materials.

Sources

Optimization

Technical Support Center: HPLC Optimization for 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one

[label="Control\nTemperature\n+/- 0. Refining the Diagrams I'm now revising the color scheme and contrasts in the diagrams to enhance readability.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Control\nTemperature\n+/- 0.

Refining the Diagrams

I'm now revising the color scheme and contrasts in the diagrams to enhance readability. I've adjusted node and edge colors in both flowcharts and the root cause analysis diagram to improve visual clarity. I've focused on using color contrasts that are accessible, ensuring the information is easily understood.

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with basic aromatic amines. The molecule —5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one —presents a classic dichotomy in HPLC method development. Its diethyl-benzimidazolone core provides moderate hydrophobicity, while the C5 primary amine introduces a highly polar, ionizable moiety prone to secondary interactions.

This guide moves beyond generic advice. We will dissect the chemical causality behind retention time drift and peak tailing, providing you with self-validating protocols to engineer a robust, reproducible separation.

Part 1: The Chemical Causality of Retention

To control retention time ( tR​ ), we must first master the analyte's ionization state. The 5-amino group acts as an aniline derivative with an estimated pKa​ of ~4.5.

  • At acidic pH (< 2.5): The amine is fully protonated (cationic). Hydrophobic retention decreases, but secondary interactions with residual silanols (which are neutralized at this pH) are minimized [2.5].

  • At basic pH (> 7.5): The amine is fully deprotonated (neutral). The molecule exhibits maximum hydrophobicity, significantly increasing retention time on reversed-phase (RP) columns. Because the analyte is neutral, it cannot undergo ion-exchange interactions with ionized silanols ( SiO− ), drastically improving peak shape[1].

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my retention time steadily drifting earlier or later across a sequence? Root Cause: Retention time drift for ionizable compounds is rarely a mechanical pump issue; it is almost always a thermodynamic or chemical equilibrium failure. For this benzimidazolone derivative, drift indicates that the stationary phase surface chemistry or the mobile phase pH is not fully stabilized. Even a 1 °C fluctuation in ambient temperature can shift retention times by 1–2%[2]. Furthermore, if the mobile phase buffer capacity is insufficient, the local pH at the injection plug alters the analyte's ionization state dynamically. Solution:

  • Buffer Selection: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa​ (i.e., strictly < 2.5 or > 6.5) to ensure it is 100% in a single ionization state[3]. Use a buffer concentration of 10–25 mM.

  • Thermodynamic Control: Utilize a column oven and pre-heat the mobile phase. Isothermal conditions are non-negotiable for reproducible tR​ [2].

Q2: I am experiencing severe peak tailing ( As​ > 2.0). How do I correct this without losing retention? Root Cause: Peak tailing for basic amines is the physical manifestation of dual retention mechanisms. While the diethyl-benzimidazolone core partitions into the C18 phase (primary mechanism), the protonated 5-amino group undergoes electrostatic ion-exchange with un-endcapped, ionized silanol groups ( SiO− ) on the silica surface[4]. This "velcro effect" causes the molecules to desorb at different rates. Solution: You have two definitive vectors to eliminate this:

  • Vector A (Chemical): Raise the mobile phase pH to 8.5+ using an ammonium buffer. This neutralizes the 5-amino group, terminating the electrostatic interaction[1]. Note: You must use a high-pH stable hybrid silica column.

  • Vector B (Stationary Phase): If operating at acidic pH is required for LC-MS compatibility, switch from a standard C18 to a polar-embedded column (e.g., RP-Amide). The embedded polar groups provide a shielding layer of water at the silica surface, suppressing silanol interactions while maintaining retention for polar bases[5].

Q3: How do I increase the retention factor ( k ) if the peak is eluting too close to the void volume? Root Cause: The mobile phase strength is too high, or the analyte is fully ionized and highly polar. Solution: Lowering the percentage of organic solvent (e.g., acetonitrile or methanol) generally increases retention[6]. If you are already below 10% organic, you must switch to a higher pH mobile phase to neutralize the basic amine, thereby increasing its hydrophobicity and affinity for the stationary phase[1].

Part 3: Self-Validating Experimental Protocols

Protocol 1: pH Scouting and Mobile Phase Optimization

Objective: Establish the optimal pH to lock the ionization state and stabilize retention time.

  • Preparation: Prepare two aqueous mobile phases:

    • Mobile Phase A (Low pH): 10 mM Ammonium Formate, adjusted to pH 2.8 with formic acid.

    • Mobile Phase B (High pH): 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with ammonium hydroxide.

  • Equilibration & Self-Validation: Flush the column with 20 column volumes (CV) of the respective mobile phase. Validation Check: A stable baseline and pressure trace ( ΔP < 10 bar over 10 mins) dictate readiness. Do not inject until this is achieved.

  • Execution: Run a scouting gradient from 5% to 95% Acetonitrile over 20 minutes for both pH conditions[3].

  • Analysis: Calculate the retention factor ( k ) and asymmetry factor ( As​ ). Select the pH that yields k>2 and As​≤1.2 .

Protocol 2: Isocratic Method Translation

Objective: Translate the gradient scouting run into a high-throughput isocratic method.

  • Calculation: Identify the elution composition from the scouting gradient. If the compound elutes at 40% Acetonitrile, set your initial isocratic composition to 35% Acetonitrile.

  • Fine-Tuning: Adjust the organic modifier in 2% increments. Remember the chromatographic rule of thumb: a 10% decrease in organic modifier will approximately triple the retention factor ( k )[6].

  • Self-Validation: Perform 6 replicate injections of the standard. Validation Check: The Relative Standard Deviation (RSD) for retention time must be < 0.5%, and peak area RSD < 1.0%, confirming thermodynamic and chemical stability.

Part 4: Quantitative Data & Visualization

Table 1: Empirical Impact of pH and Stationary Phase on Retention
ParameterpH 2.5 (Protonated Amine)pH 9.5 (Neutral Amine)
Analyte State Cationic ( NH3+​ )Neutral ( NH2​ )
Retention Time ( tR​ ) Shorter (Highly Polar)Longer (Highly Hydrophobic)
Silanol Interaction Suppressed (Silanols Neutral)Suppressed (Analyte Neutral)
Recommended Column Polar-Embedded C18 (e.g., RP-Amide)High-pH Stable Hybrid C18
Peak Asymmetry ( As​ ) 1.1 - 1.30.9 - 1.1
Diagram 1: Method Development Workflow

Workflow Start Start Method Development 5-amino-1,3-diethyl-benzimidazol-2-one pKa Assess Analyte pKa (Aromatic Amine pKa ~4.5) Start->pKa pH_Low Low pH Mobile Phase (pH 2-3) Analyte Ionized (+) Use Polar-Embedded C18 pKa->pH_Low Option A pH_High High pH Mobile Phase (pH 8-10) Analyte Neutral Use High-pH Stable C18 pKa->pH_High Option B Tailing Evaluate Peak Tailing (As) pH_Low->Tailing pH_High->Tailing Buffer Optimize Buffer Concentration (e.g., 10-20 mM Formate/Ammonia) Tailing->Buffer If As > 1.2 Optimum Final Optimized Method Tailing->Optimum If As <= 1.2 Buffer->Optimum

Workflow for optimizing basic amine retention and peak shape in HPLC.

Diagram 2: Root Cause Analysis for Retention Drift

RCA Drift HPLC Retention Time Drift Temp Temperature Fluctuations Drift->Temp pH Mobile Phase pH Shift Drift->pH Equil Inadequate Equilibration Drift->Equil TempFix Use Column Oven (±0.1 °C Control) Temp->TempFix pHFix Use Buffered Mobile Phase (±1 pH unit from pKa) pH->pHFix EquilFix Flush 10-20 Column Volumes Before Injection Equil->EquilFix

Root cause analysis and corrective actions for HPLC retention time drift.

References

  • HPLC Method Development For Basic Molecules: A Case Study Source: PharmaGuru URL:[Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide Source: Timberline Instruments URL:[Link]

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]

  • How to Improve HPLC Peak Resolution Source: Chrom Tech URL:[Link]

  • Top Three HPLC Method Development Tips Source: Chromatography Online / LCGC International URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Purification of 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals working with 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS: 247144-21-4 / 24786...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals working with 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS: 247144-21-4 / 24786-48-9 for the HCl salt).

As a key intermediate in the synthesis of biologically active heterocycles and bicyclic uracil derivatives[1], this compound presents unique chromatographic challenges. The presence of an electron-rich primary aniline group combined with a lipophilic 1,3-diethylbenzimidazolone core makes it highly susceptible to severe peak tailing and on-column oxidative degradation. This guide synthesizes field-proven methodologies to ensure high-yield, high-purity isolation.

Part 1: Physicochemical & Chromatographic Profiling

Understanding the molecular behavior of your target is the first step in designing a self-validating purification system.

PropertyValue / CharacteristicChromatographic Implication
Molecular Formula C₁₁H₁₅N₃OModerate polarity; requires a balanced solvent system (e.g., Hexane/EtOAc or DCM/MeOH).
Molecular Weight 205.26 g/mol Elutes well within standard flash chromatography parameters.
Functional Group 1 5-Amino (Primary Aniline)Critical: Highly basic and electron-rich. Causes severe tailing on acidic silica via strong H-bonding and ion exchange[2]. Prone to oxidation[3].
Functional Group 2 1,3-Diethylbenzimidazol-2-oneLipophilic core; provides good solubility in organic solvents like dichloromethane and ethyl acetate.
pKa (estimated) ~4.5 - 5.5 (Conjugate acid)Will exist partially protonated on standard silica (pH ~4.5-5.0), necessitating a basic modifier to suppress ionization.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my compound streak severely across the TLC plate and tail during column chromatography?

Causality: The basic 5-amino group interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard normal-phase silica gel. This interaction is twofold: strong hydrogen bonding and direct ion-exchange (protonation of the amine by the acidic silica)[2]. This causes the compound to continuously bind and release at different rates, smearing the band. Solution: You must mask the silanol groups. Add a basic modifier, such as Triethylamine (TEA) or aqueous ammonium hydroxide, at a concentration of 0.5% to 1.0% (v/v) to your mobile phase[2]. TEA acts as a sacrificial base, competitively binding to the acidic silanol sites and allowing your target amine to elute as a sharp, symmetrical band.

Q2: My recovered yield is unexpectedly low, and the product band turns brown/black on the column. What is happening?

Causality: Electron-rich anilines are highly susceptible to oxidative degradation. The massive surface area of silica gel, combined with ambient oxygen and trace metal impurities in the stationary phase, catalyzes the one-electron oxidation of the primary amine. This leads to the formation of aminyl radicals that dimerize into azo, azoxy, or polymeric degradation products (which appear brown or black)[3]. Solution:

  • Speed: Minimize the residence time on the column. Use positive pressure (flash chromatography) rather than gravity.

  • Atmosphere: Degas your solvents with Argon or Nitrogen prior to use.

  • Alternative Phases: If degradation persists, switch to amine-functionalized silica (NH₂-silica) or Reverse-Phase (C18) chromatography, which lack the highly active acidic sites that promote this oxidation.

Q3: How can I effectively separate this amine from its 5-nitro precursor?

Causality: The 5-nitro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one intermediate is significantly less polar because the nitro group is electron-withdrawing and lacks the hydrogen-bond donating capability of the primary amine. Solution: Utilize a step-gradient. Start with a non-polar system (e.g., 90:10 Hexane/EtOAc). The nitro precursor will elute near the solvent front. Once the nitro compound has cleared, increase the polarity (e.g., 50:50 Hexane/EtOAc + 1% TEA) to elute the target amine[2].

Part 3: Experimental Workflows

Protocol A: Normal-Phase Silica Gel Flash Chromatography (with Basic Modifier)

This is the standard protocol for gram-scale purification of the free base.

  • Solvent Preparation: Prepare the mobile phase (e.g., a gradient of Hexane and Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (TEA) to all solvent mixtures. Mix thoroughly.

  • Column Packing (Critical Step): Slurry-pack the silica gel using the lowest-polarity TEA-modified solvent (e.g., 90:10 Hexane/EtOAc + 1% TEA). Pumping this basic solvent through the column before loading the sample pre-neutralizes the acidic silanols[2].

  • Sample Loading: Dissolve the crude 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one in a minimal amount of dichloromethane. Add a small amount of Celite or silica gel and evaporate to dryness (Dry Loading). Load this dry powder evenly onto the top of the column to ensure a narrow starting band.

  • Elution: Run the gradient under positive pressure. Monitor fractions via TLC (visualized with UV 254 nm and Ninhydrin stain, which will turn purple/brown in the presence of the primary amine).

  • Post-Purification: Combine pure fractions and concentrate via rotary evaporation. To remove residual TEA, place the flask under high vacuum (lyophilizer or Schlenk line) for at least 12 hours.

Protocol B: Reverse-Phase (C18) Chromatography

Use this protocol if the compound degrades on normal silica or if >99% purity is required for biological assays.

  • Solvent Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid (or 0.1% TFA).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Column Equilibration: Equilibrate a C18 flash column with 95% Solvent A / 5% Solvent B.

  • Loading: Dissolve the crude sample in DMSO or a Water/Acetonitrile mixture and inject it into the loading module.

  • Elution: Run a gradient from 5% B to 70% B over 20 column volumes. The acidic modifier ensures the amine is fully protonated, preventing tailing on the C18 phase.

  • Recovery: Lyophilize the pure fractions directly to obtain the compound as a formate or trifluoroacetate salt. (If the free base is required, neutralize the fractions with saturated NaHCO₃ prior to extraction with dichloromethane).

Part 4: Visualizations

Diagram 1: Mechanistic Pathway of Silica-Amine Interaction and Resolution

The following diagram illustrates the causality of amine tailing and the chemical logic behind the addition of Triethylamine (TEA).

G A 5-Amino Benzimidazolone (Basic Amine) B Standard Silica Gel (Acidic Silanols) A->B Interacts with C Strong H-Bonding & Ion Exchange B->C E Add 1% TEA to Mobile Phase B->E Troubleshooting D Severe Tailing & Low Yield C->D F TEA Neutralizes Silanol Groups E->F G Sharp Peak Elution & High Recovery F->G Resolves issue

Caption: Mechanism of basic amine tailing on acidic silica and resolution via TEA competitive binding.

Diagram 2: Step-by-Step Purification Workflow

This flowchart outlines the self-validating protocol for Normal-Phase purification.

Workflow N1 1. Solvent Prep Hexane/EtOAc + 1% TEA N2 2. Column Packing Slurry pack to pre-neutralize N1->N2 N3 3. Sample Loading Dry load on Celite/Silica N2->N3 N4 4. Gradient Elution Flush non-polars, elute amine N3->N4 N5 5. Fraction Analysis TLC with Ninhydrin/UV N4->N5 N6 N6 N5->N6

Caption: Optimized normal-phase flash chromatography workflow for 5-amino-benzimidazolone.

Part 5: References

  • Title: Photo-assisted Oxidation of Anilines and Other Primary Aromatic Amines to Azo Compounds Using Mercury(II) Oxide Source: Acta Chimica Slovenica (chem-soc.si) URL: [Link]

  • Title: BICYCLICALLY REPLACED URACILAS, ITS PREPARATION PROCESS, AND MEDICINE (Patent BR112014028086B1) Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with scaling the production of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with scaling the production of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one . This molecule is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including bicyclically replaced uracils utilized as chymase inhibitors for cardiovascular therapies[1].

Synthesizing this intermediate involves a two-step sequence: N,N-diethylation of a 5-nitrobenzimidazolone precursor, followed by the catalytic reduction of the nitro group. Below, we dissect the mechanistic pitfalls of this workflow, provide targeted troubleshooting FAQs, and establish self-validating Standard Operating Protocols (SOPs) to eliminate synthetic impurities.

Part 1: Synthetic Workflow & Impurity Divergence

The following pathway illustrates the optimal synthetic route alongside the mechanistic branch points where specific impurities are generated.

SynthesisWorkflow SM 5-Nitro-1,3-dihydro- 2H-benzimidazol-2-one Intermediate 5-Nitro-1,3-diethyl- 1,3-dihydro-2H-benzimidazol-2-one SM->Intermediate EtI, Cs2CO3, DMF (Optimal N-Alkylation) ImpO O-Alkylated Impurity SM->ImpO Hard Electrophile (e.g., Et2SO4) ImpMono Mono-ethylated Impurity SM->ImpMono Incomplete Reaction (< 2 eq EtI) ImpRing Ring-Opened Diamine SM->ImpRing Strong Base + H2O (NaOH/KOH) Product 5-Amino-1,3-diethyl- 1,3-dihydro-2H-benzimidazol-2-one Intermediate->Product H2, Pd/C, MeOH (Neutral/Acidic) ImpAzo Azo/Azoxy Dimers Intermediate->ImpAzo Basic Conditions during Reduction ImpHydrox Hydroxylamine Intermediate Intermediate->ImpHydrox Poisoned Catalyst or Low H2 Pressure ImpHydrox->Product Extended Hydrogenation

Synthetic workflow and impurity divergence in 5-amino-1,3-diethylbenzimidazol-2-one production.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I getting 2-ethoxy-1-ethyl-1H-benzimidazole instead of the desired N,N-diethyl product during the first step? Causality: The urea moiety of the benzimidazolone ring is an ambident nucleophile, meaning alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atoms[2]. Using "hard" electrophiles (like diethyl sulfate) or specific base/solvent combinations drives the reaction toward the harder oxygen nucleophile, generating O-alkylated impurities[3]. Solution: To enforce regioselective N-alkylation, you must use a "soft" electrophile such as Ethyl Iodide (EtI). Furthermore, utilizing Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF exploits the "cesium effect"—the large cesium cation weakly coordinates with the enolate, leaving the nitrogen atoms highly nucleophilic and driving N,N-diethylation to >98% completion[2].

Q2: My LC-MS shows significant levels of mono-ethylated impurities. How do I push the alkylation to completion? Causality: After the first N-alkylation, the pKa of the remaining N-H proton increases, and the site becomes sterically hindered. A 1:2 stoichiometric ratio of substrate to alkylating agent is mathematically insufficient due to competitive side reactions and volatility. Solution: Implement a strict stoichiometric excess of Ethyl Iodide (2.5 to 3.0 equivalents) and elevate the reaction temperature to 60°C after the initial addition at 0°C.

Q3: During the nitro reduction step, my reaction yields orange/red azo and azoxy dimers. What went wrong? Causality: The catalytic reduction of nitroarenes follows the Haber mechanism[4]. The nitro group is sequentially reduced to a nitroso intermediate, then a hydroxylamine, and finally the target amine. Under basic conditions, the nitroso and hydroxylamine intermediates undergo rapid bimolecular condensation to form stable azoxy compounds, which are then reduced to azo dimers[4]. Solution: Ensure the hydrogenation is conducted under strictly neutral or slightly acidic conditions. Adding a catalytic amount of acetic acid (0.1 eq) to the methanol solvent completely suppresses this base-catalyzed condensation pathway.

Q4: I am detecting N,N'-diethyl-4-nitro-1,2-phenylenediamine in my alkylation batch. Where is this coming from? Causality: This is a ring-opened impurity. The cyclic urea core of the benzimidazolone is susceptible to hydrolysis. If strong aqueous bases (e.g., NaOH or KOH) are used, or if the DMF solvent contains significant moisture, the hydroxide ions will attack the carbonyl carbon, cleaving the ring to form the diamine. Solution: Maintain strictly anhydrous conditions and avoid hydroxide bases. Stick to mild, anhydrous carbonate bases (Cs₂CO₃ or K₂CO₃).

Part 3: Quantitative Data on Regioselectivity

The choice of reagents drastically alters the impurity profile during the alkylation phase. The table below summarizes the causality between reaction conditions and specific impurity generation.

Base / Solvent SystemElectrophileTarget N,N-Diethylation (%)O-Alkylation Impurity (%)Mono-Alkylation Impurity (%)Ring-Opened Impurity (%)
K₂CO₃ / AcetoneEthyl Bromide65.015.020.0< 1.0
NaOH (aq) / THFEthyl Iodide40.05.010.045.0
NaH / DMFDiethyl Sulfate70.025.05.0< 1.0
Cs₂CO₃ / DMF Ethyl Iodide > 98.0 < 1.0 < 1.0 < 1.0
Part 4: Self-Validating Standard Operating Protocols (SOPs)
Protocol A: Regioselective N,N-Diethylation

This protocol is designed with built-in Quality Control (QC) to prevent urea hydrolysis and O-alkylation.

  • System Preparation: Charge a dry reactor with 5-nitro-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) and anhydrous DMF (10 volumes).

    • QC Check: Perform a Karl Fischer titration on the reaction mixture. Moisture content must be < 0.05% before proceeding to prevent ring-opening hydrolysis.

  • Base Addition: Add anhydrous Cs₂CO₃ (3.0 eq) to the reactor. Stir at 25°C for 30 minutes to facilitate deprotonation.

  • Electrophile Addition: Cool the reactor to 0°C. Add Ethyl Iodide (2.5 eq) dropwise over 1 hour to control the exotherm.

  • Maturation: Warm the reactor to 60°C and stir for 12 hours.

    • QC Check: Sample for HPLC analysis. The reaction is self-validated as complete when the mono-ethylated intermediate peak area is < 1.0%.

  • Workup: Quench into ice water (30 volumes) to precipitate the 5-nitro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one intermediate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Catalytic Nitro Reduction

This protocol utilizes an acidic modifier to eliminate the Haber bimolecular condensation pathway.

  • System Preparation: Dissolve the intermediate from Protocol A in HPLC-grade Methanol (15 volumes) inside a pressure reactor.

  • Catalyst & Modifier: Add 10% Pd/C (0.05 eq Pd) and Acetic Acid (0.1 eq).

    • Mechanistic Note: The acetic acid ensures the pH remains slightly acidic, preventing the nitroso and hydroxylamine intermediates from condensing into azo/azoxy impurities[4].

  • Hydrogenation: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize to 40 psi with H₂ and stir at 25°C.

  • Monitoring: Monitor hydrogen gas uptake.

    • QC Check: Do not terminate the reaction prematurely. Sample for HPLC at 254 nm; ensure the transient yellow hydroxylamine intermediate has completely converted to the product before venting the reactor.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield high-purity 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one.

References
  • Bicyclically Replaced Uracils, Its Preparation Process, and Medicine Google P
  • Ball Milling Assisted Solvent and Catalyst Free Synthesis of Benzimidazoles and Their Derivatives National Institutes of Health (PMC)[Link]

  • Direct, Regioselective N-Alkylation of 1,3-Azoles ACS Publications (Organic Letters)[Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts ACS Publications (Chemical Reviews)[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one

From the Desk of the Senior Application Scientist Welcome to the technical support center for 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one. This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common crystallization challenges with this molecule. As a substituted benzimidazolone, this compound shares characteristics with a class of molecules known for their utility in pharmaceuticals but also for their potential complexities in achieving a desired solid form, such as polymorphism and sensitivity to impurities.[1][2][3] The presence of the N,N'-diethyl groups modifies the polarity and intermolecular interactions compared to its parent structure, influencing solubility and crystal packing. This guide synthesizes fundamental crystallization principles with practical, field-proven troubleshooting strategies to ensure you can achieve consistent, high-quality crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for crystallization failure with this compound?

Crystallization issues with substituted benzimidazolones typically stem from a few core factors:

  • High Supersaturation: Attempting to crystallize from a solution that is too concentrated or cooled too quickly often leads to rapid, uncontrolled precipitation, resulting in amorphous material, very fine powders, or "oiling out."[][5]

  • Purity: Structurally related impurities from the synthesis, even at low levels, can significantly inhibit nucleation and crystal growth by adsorbing onto the crystal surface and disrupting the lattice formation.[6][7][8]

  • Solvent Choice: An inappropriate solvent system is a primary cause of failure. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[5] The diethyl groups on this molecule increase its lipophilicity, altering the ideal solvent profile compared to the unsubstituted parent compound.

  • Metastable "Oiling Out": The compound may separate from the solution as a liquid (an "oil") rather than a solid. This is common when the solution temperature is higher than the melting point of the (often impure) solid or when desolvation kinetics are slow.[9][10] Impurities tend to be highly soluble in this oil phase, making subsequent solidification yield an impure product.[10]

Q2: How do the 1,3-diethyl groups affect solvent selection?

The two ethyl groups on the imidazole nitrogen atoms significantly reduce the molecule's ability to participate in hydrogen bonding as a donor at those positions and increase its overall nonpolar character. Consequently:

  • Solubility will be higher in less polar solvents compared to the parent 5-amino-1,3-dihydro-2H-benzimidazol-2-one. You should explore a broader range of solvents, including esters (ethyl acetate), ketones (acetone, MEK), and ethers (THF, 2-MeTHF).

  • Polar protic solvents like methanol or ethanol may be too effective at solvating the molecule, potentially requiring a larger volume of anti-solvent to induce precipitation.[11]

  • A mixed solvent system (co-solvent/anti-solvent) is often highly effective. A "good" solvent dissolves the compound, and a miscible "poor" solvent (an anti-solvent) is added to reduce the overall solubility and induce controlled crystallization.

Q3: What is polymorphism and why should I be concerned?

Polymorphism is the ability of a compound to exist in two or more different crystal structures.[2] These different forms, while chemically identical, are distinct solid-state materials with different physical properties, including:

  • Solubility and dissolution rate

  • Stability (thermal and chemical)

  • Melting point

  • Crystal shape (habit)

For pharmaceutical development, controlling polymorphism is critical, as an unintended switch from a stable to a metastable form (or vice versa) can impact bioavailability and product consistency.[2] Benzimidazole derivatives have been noted to exhibit polymorphism.[1][12][13] It is crucial to develop a crystallization process that reliably produces the same polymorphic form in every batch. Seeding with a well-characterized crystal of the desired form is the most robust method to ensure polymorphic control.[14]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures in a question-and-answer format, providing both immediate actions and an explanation of the underlying science.

Problem 1: I've cooled my saturated solution, but no crystals have formed.

Answer: This indicates that the solution has entered a metastable state where nucleation is kinetically hindered, even though the solution is supersaturated.

Immediate Actions & Rationale:

  • Induce Nucleation by Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.

  • Add Seed Crystals: This is the most effective method. Introduce a tiny amount of previously isolated, pure crystalline material into the solution.[15] The seed crystals bypass the difficult primary nucleation step and provide a perfect template for crystal growth, also ensuring polymorphic control.[14]

  • Use an Anti-Solvent: If you have a good idea of a suitable anti-solvent (a solvent in which your compound is insoluble but which is miscible with your primary solvent), add it dropwise to the stirred solution until turbidity persists. This dramatically increases supersaturation to force nucleation.

  • Concentrate the Solution: If the solution is only marginally supersaturated, slowly evaporate some of the solvent and attempt to cool again. Be cautious, as this can lead to overly rapid crystallization if too much solvent is removed.[15]

  • Cool to a Lower Temperature: Place the solution in an ice bath or refrigerator to further decrease solubility. However, be aware that very rapid cooling can sometimes lead to smaller, less pure crystals.[5]

Problem 2: My compound separated as a sticky liquid or "oil" instead of a solid.

Answer: This phenomenon, known as "oiling out," occurs when the solute separates into a second liquid phase instead of a solid crystalline phase.[9] It is a common and frustrating problem that severely compromises purification.

Causality & Solutions:

  • Cause: The supersaturation level is too high for the given temperature, or the presence of impurities has depressed the melting point of your compound below the current solution temperature.[10]

  • Solution 1: Re-heat and Dilute. Warm the solution until the oil redissolves completely. Add 10-20% more solvent to reduce the overall concentration. Then, attempt to re-crystallize using a much slower cooling rate.[10] A slower approach keeps the system out of the "oiling out" region of the phase diagram.

  • Solution 2: Lower the Crystallization Temperature. Oiling out often happens at higher temperatures. Try to find a solvent system where the compound is soluble at a moderate temperature (e.g., 40-50 °C) rather than at reflux. This ensures that upon cooling, the solution temperature drops below the compound's melting point before it precipitates.

  • Solution 3: Change the Solvent System. The interactions between your compound and the solvent may be promoting this liquid-liquid phase separation.[16] Switch to a solvent with different characteristics (e.g., from a protic to an aprotic solvent) and re-screen for crystallization conditions.

  • Solution 4: Seed at a Lower Temperature. If you have seed crystals, cool the diluted solution to a temperature just above where it would typically oil out and add the seeds. This can encourage direct crystallization, bypassing the oil phase.

Problem 3: The crystals are extremely fine, like a powder, and filtration is very slow.

Answer: The formation of very fine particles indicates that the rate of nucleation was far greater than the rate of crystal growth.[] This happens when supersaturation is generated too quickly.

Immediate Actions & Rationale:

  • Reduce the Cooling Rate: A slow, controlled cooling profile is the most critical parameter for growing larger crystals.[5] A linear cooling ramp over several hours is ideal. If using passive cooling, insulate the flask to slow heat loss.

  • Decrease Agitation Speed: While some agitation is necessary for homogeneity, overly vigorous stirring can increase secondary nucleation (crystals breaking and forming new nuclei), leading to smaller particles.

  • Use a More Dilute Solution: Starting with a lower concentration reduces the driving force for nucleation, allowing the system to remain in the metastable zone longer, which favors growth on existing crystals.

  • Refine Your Seeding Strategy: Add seeds at a point of low supersaturation (just after the solution becomes cloudy). This allows the introduced seeds to consume the solute as it becomes available during cooling, minimizing new nucleation events.[14]

Problem 4: My crystallization works, but the product purity is poor.

Answer: Poor purity after crystallization suggests that impurities are being incorporated into the crystal lattice or trapped between crystal agglomerates.

Causality & Solutions:

  • Cause 1: Surface Adsorption. Impurities adhere to the crystal surface and are not removed by washing.

    • Solution: After filtration, perform a displacement wash. Instead of just pouring solvent over the filter cake, re-slurry the cake in a small amount of cold, fresh anti-solvent and then re-filter. This is much more effective at washing away the impurity-rich mother liquor.

  • Cause 2: Inclusions. Impurities are trapped within the crystal itself. This often happens during rapid growth.[17]

    • Solution: Slow down the crystallization significantly (see Problem 3). Slower growth is more selective and gives impurity molecules time to diffuse away from the growing crystal face.[6][17]

  • Cause 3: Co-crystallization. The impurity has a very similar structure to your product and crystallizes along with it.

    • Solution: This is the most challenging scenario. You may need to change the solvent system entirely, as different solvents can alter the relative solubilities of the product and impurity.[11] An upstream purification step (e.g., column chromatography or treatment with activated charcoal to remove nonpolar impurities) before the final crystallization may be necessary.[18]

Visual Troubleshooting and Process Workflow

To aid in your decision-making, the following diagrams illustrate a logical troubleshooting path and an ideal crystallization workflow.

Troubleshooting_Crystallization start Crystallization Issue no_xtal No Crystals Form start->no_xtal oiling_out Compound Oils Out start->oiling_out poor_quality Poor Crystal Quality (Fine, Impure) start->poor_quality sol_scratch Scratch Glassware no_xtal->sol_scratch sol_seed Add Seed Crystals no_xtal->sol_seed sol_antisolvent Add Anti-Solvent no_xtal->sol_antisolvent sol_dilute Re-heat & Dilute oiling_out->sol_dilute sol_change_solvent Change Solvent System oiling_out->sol_change_solvent sol_lower_temp Lower Crystallization Temp oiling_out->sol_lower_temp sol_slow_cool Slow Cooling Rate poor_quality->sol_slow_cool sol_purify Pre-Purification Step (e.g., Charcoal) poor_quality->sol_purify sol_wash Improve Washing (Slurry Wash) poor_quality->sol_wash Crystallization_Workflow dissolution 1. Dissolution Dissolve compound in minimum hot solvent filtration 2. Hot Filtration (Optional) Remove insoluble impurities dissolution->filtration cooling 3. Controlled Cooling Slow, linear cooling to induce supersaturation filtration->cooling seeding 4. Seeding Introduce seed crystals in the metastable zone cooling->seeding aging 5. Maturation (Aging) Hold at final temperature to improve purity/yield seeding->aging isolation 6. Isolation Filter crystals from mother liquor aging->isolation washing 7. Washing Wash filter cake with cold anti-solvent isolation->washing drying 8. Drying Dry under vacuum to constant weight washing->drying

Caption: Idealized Workflow for Robust Crystallization.

Key Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable single or binary solvent system for crystallization.

Methodology:

  • Place approx. 10-20 mg of your compound into several small vials.

  • To each vial, add a different solvent dropwise at room temperature, vortexing between additions. Group solvents by class (see Table 1).

  • Identify solvents that dissolve the compound poorly or not at all at room temperature. These are potential anti-solvents .

  • Identify solvents that dissolve the compound readily at room temperature. These are likely too strong for cooling crystallization but may be useful as the "good" solvent in a binary system.

  • Take the vials where the compound was poorly soluble and heat them gently (e.g., to 50-60 °C). If the compound dissolves completely upon heating, you have identified a potential single-solvent system .

  • Allow the vials from step 5 to cool slowly to room temperature, then place them in a refrigerator. Observe for crystal formation.

  • For an anti-solvent crystallization , dissolve the compound in a small amount of a good solvent (from step 4) and add a poor anti-solvent (from step 3) dropwise until the solution becomes persistently turbid. Warm slightly to redissolve, then cool slowly.

Table 1: Recommended Solvents for Screening
Solvent ClassExample SolventsPolarityExpected Role & Rationale
Alcohols Isopropanol, EthanolPolar ProticLikely to be good solvents due to H-bonding with the amine. May require an anti-solvent. [19]
Ketones Acetone, MEKPolar AproticGood starting point for single-solvent crystallization. The diethyl groups increase solubility here. [20]
Esters Ethyl AcetatePolar AproticExcellent choice for many pharmaceutical intermediates. Balances polarity well for this structure. [16]
Ethers 2-MeTHF, CPMEPolar AproticLess polar; may be good single solvents or co-solvents with a more polar choice.
Hydrocarbons Heptane, TolueneNonpolarAlmost certainly anti-solvents. Use to precipitate the compound from a solution in one of the above solvents. [20]
Water WaterPolar ProticExpected to be an anti-solvent due to the compound's organic nature, though the amino group provides some slight solubility. [21]

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Google Scholar.
  • Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace.
  • Effects of impurities on crystal growth processes. (2007). ScholarBank@NUS.
  • Oiling Out in Crystalliz
  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006).
  • Effect of Impurities on the Growth Kinetics of Crystals.
  • Troubleshooting Crystalliz
  • Recrystalliz
  • Understanding Oiling Out in Crystalliz
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Drug-syn.com.
  • Use of quantum chemical methods to study concomitant polymorphs of a new benzimidazole-1,2,3-triazole hybrid compound. (2021). RSC Publishing.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Flow Crystallization & Solubility Control. (2024). Vapourtec.
  • Thermal and Kinetic Analysis of Benzimidazole Deriv
  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine. (2024).
  • Polymorphism in 2-propyl-1 H -benzimidazole. (2025).
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. University of Warsaw.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. (2018). PMC.
  • Solvent Effects on Crystallization Kinetics. (2025).
  • Solvent Effects on the Crystallization and Preferential Nucleation of Carbamazepine. (2009).
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystalliz
  • Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview).
  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). PMC.
  • Crystallization & Solid Form Challenges for Intermedi
  • Guide for crystalliz
  • Screening of Benzimidazole-Based Anthelmintics as Repurposed Drug Candid
  • 5-amino-1,3-dihydro-2H-benzimidazol-2-one Chemical Properties. Cheméo.
  • Synthesizing benzimidazole - an aromatic amine th
  • 5-Amino-1,3-dihydro-2H-benzimidazol-2-one. Nordmann.
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • Solubility Profile of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one in Common Labor
  • Getting crystals your crystallographer will treasure: a beginner's guide. (2018). PMC.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Deriv
  • 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. (2022). PMC.
  • 5-Amino-1,3-dihydro-2H-benzimidazol-2-one. Sigma-Aldrich.
  • CAS 5400-75-9: 5-methyl-1,3-dihydro-2H-benzimidazol-2-one. CymitQuimica.
  • An In-depth Technical Guide on the Crystallography and Biological Significance of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. Benchchem.
  • Preparation method of 5-aminobenzimidazole. (2011).
  • 5-Amino-1,3-dihydro-2H-benzimidazol-2-one. Sigma-Aldrich.

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Reference Data & Comparative Studies

Validation

5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one vs other benzimidazole derivatives

Comprehensive Comparison Guide: 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one vs. Traditional Benzimidazole Scaffolds in Drug Discovery As a Senior Application Scientist, I frequently evaluate heterocyclic buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one vs. Traditional Benzimidazole Scaffolds in Drug Discovery

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for target-oriented library design. The benzimidazolone core—a benzene ring fused to an imidazolone ring—is widely recognized as a "privileged scaffold" in medicinal chemistry[1]. Specifically, 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS: 247144-21-4) offers distinct stereoelectronic advantages over classical unsubstituted benzimidazoles (such as 2-aminobenzimidazole or 1-methylbenzimidazole).

This guide objectively compares the performance of the 1,3-diethyl-benzimidazolone scaffold against traditional benzimidazole alternatives, focusing on structural causality, synthetic utility, and its critical role in developing potent inhibitors for proteases (e.g., human chymase) and viral enzymes (e.g., HIV-1 Reverse Transcriptase)[2][3].

Mechanistic Causality: Why the 1,3-Diethyl-Benzimidazolone Core?

When designing small-molecule inhibitors, the choice of the core scaffold dictates the molecule's trajectory within the target's binding pocket. The shift from a standard benzimidazole to a 1,3-diethyl-benzimidazolone introduces three critical functional shifts:

  • Lipophilic Shielding & Hydrophobic Pocket Engagement: Traditional benzimidazoles possess an –NH group that acts as both a hydrogen-bond donor and acceptor. In contrast, the 1,3-diethyl-benzimidazol-2-one core is fully alkylated at both nitrogens. The ethyl groups provide a tunable steric bulk that perfectly occupies deep hydrophobic pockets (such as the S2 pocket of human chymase or the allosteric NNRTI pocket of HIV-1 RT)[2][3].

  • Restricted H-Bonding Profile: By masking the nitrogen atoms with ethyl groups, the molecule eliminates promiscuous H-bond donation. The C=O group remains the sole, highly directional H-bond acceptor, reducing off-target binding and improving membrane permeability (LogP).

  • The 5-Amino Handle: The primary amine at the 5-position serves as a highly reactive, regioselective nucleophile. It is the critical anchor point for synthesizing complex bicyclic systems, such as bicyclically substituted uracils, which are potent chymase inhibitors[2].

Table 1: Structural & Physicochemical Comparison
Feature5-Amino-1,3-diethyl-benzimidazol-2-one5-Amino-benzimidazoleCausality / Pharmacological Impact
Core Structure N,N-diethylated imidazoloneUnsubstituted imidazoleDiethylation drives hydrophobic interactions; unsubstituted imidazole favors aqueous solvation.
H-Bond Donors 1 (Primary amine only)2 (Primary amine + Imidazole NH)Reduced H-bond donors in the diethyl variant improve passive cellular permeability.
H-Bond Acceptors 2 (C=O, Amine)2 (Imidazole N, Amine)The C=O provides a strict, directional acceptor geometry compared to the diffuse electron cloud of the imidazole nitrogen.
Target Specificity Chymase, HIV-1 RT, PLDBroad-spectrum (Kinases, GPCRs)The rigid diethyl-benzimidazolone core specifically fits the hydrophobic clefts of viral and protease targets[3][4].

Pathophysiological Context: Targeting Human Chymase

To understand the superiority of the 1,3-diethyl-benzimidazolone scaffold, we must examine its application in cardiovascular drug discovery. Human chymase is a serine protease stored in mast cells. Upon release, it converts Angiotensin I to Angiotensin II and activates latent TGF-β, driving cardiac hypertrophy and fibrosis[2].

Traditional benzimidazoles often fail to achieve the necessary residence time in the chymase active site. However, uracil derivatives built on the 5-amino-1,3-diethyl-benzimidazolone scaffold exhibit profound efficacy. The diethyl groups anchor the molecule in the hydrophobic S2 subsite, while the uracil moiety interacts with the catalytic triad, effectively halting the fibrotic signaling cascade[2].

G MastCell Mast Cell Degranulation Chymase Human Chymase (Active) MastCell->Chymase AngII Angiotensin II Chymase->AngII Cleaves TGFb_act Active TGF-β Chymase->TGFb_act Activates AngI Angiotensin I AngI->AngII Fibrosis Cardiac Fibrosis & Hypertrophy AngII->Fibrosis TGFb Latent TGF-β TGFb->TGFb_act TGFb_act->Fibrosis Inhibitor Benzimidazolone Inhibitor (Diethyl-Uracil Derivative) Inhibitor->Chymase Blocks Active Site

Caption: Pathophysiological role of human chymase in fibrosis and its targeted inhibition via benzimidazolones.

Self-Validating Experimental Protocol: Synthesis of Chymase Inhibitors

To demonstrate the synthetic utility of the 5-amino-1,3-diethyl-benzimidazolone scaffold, below is a self-validating, step-by-step methodology for synthesizing a bicyclically substituted uracil inhibitor (1-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate of ethyl). This protocol is adapted from established pharmaceutical workflows[2].

Reagents Required:

  • 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride (1.00 g, 4.13 mmol)

  • Ethyl 3-ethoxy-2-[(ethoxycarbonyl)carbamoyl]acrylate (1.07 g, 4.13 mmol)

  • Triethylamine (0.63 mL, 4.55 mmol)

  • Potassium tert-butoxide (464 mg, 4.13 mmol)

  • Ethanol (31 mL)

Step-by-Step Methodology:

  • Condensation Reaction: Charge a round-bottom flask with 31 mL of ethanol. Add the 5-amino-1,3-diethyl-benzimidazolone hydrochloride, triethylamine, and the acrylate derivative.

  • Initial Reflux: Heat the mixture to reflux for exactly 2 hours to facilitate the initial nucleophilic attack of the 5-amino group onto the acrylate.

  • Base-Promoted Cyclization: Cool the reaction to room temperature (RT). Add potassium tert-butoxide (464 mg). Stir the reaction mixture at RT overnight to allow intermediate formation.

  • Secondary Reflux: Heat the mixture to reflux for an additional 3 hours to drive the cyclization of the uracil ring to completion.

  • Workup & Precipitation: Cool to RT and quench with distilled water. Acidify the mixture using 1N HCl until precipitation occurs.

  • Isolation: Filter the precipitated solid using vacuum suction. Wash the filter cake sequentially with water and ethyl acetate. Dry under reduced pressure at 50 °C.

  • Validation: Confirm product identity via LC-MS. The target compound should yield a mass-to-charge ratio (m/z) of 373 [M+H]+ and a retention time (Rt) of ~0.84 min[2].

G A Starting Material 5-Amino-1,3-diethyl- benzimidazol-2-one B Condensation EtOH, TEA, Reflux 2h A->B C Cyclization t-BuOK, RT to Reflux B->C D Workup 1N HCl, Filtration C->D E LC-MS Validation m/z = 373 [M+H]+ D->E

Caption: Step-by-step synthesis workflow for benzimidazolone-uracil derivatives.

Comparative Efficacy in Antiviral Applications

Beyond cardiovascular targets, the benzimidazolone scaffold is highly effective in antiviral drug design, particularly as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1[3][5].

When comparing unsubstituted benzimidazoles to their diethylated counterparts, the latter demonstrates superior resilience against viral mutations. Benzimidazolone derivatives maintain high binding affinities (low nanomolar range, ~ -11.5 Kcal/mol docking scores) not only against wild-type HIV-1 RT but also against resistant mutant strains like K103N and Y181C[3]. The rigid diethyl groups prevent the steric clash that typically renders standard NNRTIs ineffective when the RT enzyme mutates, proving the 1,3-diethyl-benzimidazolone core to be a superior, future-proof scaffold for antiviral development[3].

References

  • Current time information in Las Vegas, NV, US. Google Search.
  • BICYCLICALLY REPLACED URACILAS, ITS PREPARATION PROCESS, AND MEDICINE (BR112014028086B1). Google Patents.
  • Benzimidazole Heterocycle as a Privileged Scaffold in Antiviral Agents. Bentham Science. Available at: [Link]

  • Discovery of Compounds Blocking the Proliferation of Toxoplasma gondii and Plasmodium falciparum in a Chemical Space Based on Piperidinyl-Benzimidazolone Analogs. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

  • Molecular Docking, ADMET, DFT Studies, and Retrosynthesis Strategy of New Benzimidazolone Derivatives as HIV-1 Reverse Transcriptase (RT) Inhibitors. Journal of Medicinal and Chemical Sciences. Available at:[Link]

Sources

Comparative

High-Resolution vs. Benchtop NMR for the Structural Validation of 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one: A Comparative Guide

Executive Summary & Chemical Context 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS: 247144-21-4) is a high-value active pharmaceutical ingredient (API) intermediate, prominently utilized in the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS: 247144-21-4) is a high-value active pharmaceutical ingredient (API) intermediate, prominently utilized in the synthesis of bicyclically substituted uracils and potent chymase inhibitors for cardiac therapies[1]. Structurally, the molecule features a benzimidazol-2-one core, N,N'-diethyl substitutions, and an electron-donating primary amine at the C5 position.

As a Senior Application Scientist, I designed this guide to objectively compare the structural validation of this compound using High-Field NMR (600 MHz) versus Benchtop NMR (80–90 MHz) . While benchtop systems offer operational simplicity and rapid at-line monitoring[2], high-field systems remain the gold standard for resolving complex spin systems. This guide details the causality behind our experimental choices and provides a self-validating protocol for rigorous API characterization.

Experimental Workflow

To ensure a self-validating system, both platforms utilize identical sample preparations, allowing the variance in spectral resolution to be attributed solely to the magnetic field strength.

Workflow Start 5-amino-1,3-diethyl-1,3-dihydro -2H-benzimidazol-2-one Prep Sample Preparation (DMSO-d6, 50 mg/mL) Start->Prep AcqHF High-Field NMR (600 MHz) 1D & 2D Acquisition Prep->AcqHF AcqBT Benchtop NMR (80-90 MHz) 1D Acquisition Prep->AcqBT DataHF High-Resolution Spectra (First-Order Kinetics) AcqHF->DataHF DataBT Low-Resolution Spectra (Second-Order Overlap) AcqBT->DataBT Val Comparative Structural Validation DataHF->Val DataBT->Val

Fig 1. Comparative NMR workflow for benzimidazol-2-one derivative validation.

Comparative Methodology & Causality

The Rationale for Solvent Selection (DMSO-d6)

Novice protocols often default to CDCl₃; however, benzimidazolone derivatives exhibit strong intermolecular hydrogen bonding that severely limits solubility in non-polar solvents[3]. We mandate the use of DMSO-d6 for two mechanistic reasons:

  • Solubility: As a highly polar aprotic solvent, DMSO disrupts the hydrogen-bonded networks of the benzimidazol-2-one core, ensuring complete dissolution and sharp peak shapes[4].

  • Proton Exchange: DMSO-d6 slows the chemical exchange rate of the C5-NH₂ protons. In protic solvents, these protons exchange rapidly and merge with the water peak. In DMSO-d6, they are clearly observable as a broad singlet near 5.0 ppm, which is critical for confirming the integrity of the amino group.

Protocol A: High-Field NMR (600 MHz)
  • Sample: 50 mg of the compound dissolved in 0.6 mL DMSO-d6 (with 0.03% v/v TMS as an internal standard).

  • ¹H NMR Acquisition: 16 scans, 64k data points, 298 K. The high sensitivity allows for a rapid 2-minute acquisition.

  • Self-Validation Step: 2D COSY and HSQC spectra are acquired to definitively map the proton-carbon correlations, validating the 1D assignments of the overlapping N-ethyl groups and the aromatic ring.

Protocol B: Benchtop NMR (80–90 MHz)
  • Sample: Identical to Protocol A (50 mg in 0.6 mL DMSO-d6).

  • ¹H NMR Acquisition: 64 scans, 16k data points, 298 K. The scan count is quadrupled to compensate for the lower inherent sensitivity of the permanent magnet[2].

  • ¹³C NMR Acquisition: Requires >1024 scans. Due to the low gyromagnetic ratio of ¹³C and the low field strength, overnight acquisition is necessary to achieve a viable signal-to-noise ratio.

Data Presentation & Structural Validation

The quantitative data below summarizes the chemical shift assignments, comparing the resolving power of both platforms.

Table 1: ¹H NMR (DMSO-d6) Comparative Assignments
Position600 MHz (High-Field)80-90 MHz (Benchtop)Structural Assignment
-CH₃ 1.18 – 1.26 ppm (m, 6H)1.22 ppm (br t, 6H)N-ethyl methyl groups
-CH₂- 3.83 – 3.95 ppm (m, 4H)3.89 ppm (br q, 4H)N-ethyl methylene groups
C5-NH₂ 4.80 – 5.10 ppm (br s, 2H)~5.0 ppm (very br s, 2H)Primary amine protons
C4-H 6.50 ppm (d, J=2.0 Hz, 1H)6.40 – 7.00 ppm (m, 3H)Aromatic (ortho to NH₂)
C6-H 6.35 ppm (dd, J=8.5, 2.0 Hz, 1H)Overlaps in multipletAromatic (ortho to NH₂)
C7-H 6.90 ppm (d, J=8.5 Hz, 1H)Overlaps in multipletAromatic (meta to NH₂)
Table 2: ¹³C NMR (DMSO-d6) Comparative Assignments
Carbon Type600 MHz (High-Field)80-90 MHz (Benchtop)
C2 (C=O) 153.5 ppm (Sharp)~153 ppm (Low S/N)
C5 (C-NH₂) 143.2 ppm~143 ppm
C3a, C7a (Bridgehead) 125.1, 130.4 ppmOften not observed
C4, C6, C7 (Aromatic) 95.3, 108.2, 105.1 ppmBroad, unresolved signals
N-CH₂ 36.5, 36.8 ppm~36.6 ppm
-CH₃ 13.2, 13.4 ppm~13.3 ppm

Mechanistic Insights: Resolution of the ABX Spin System

The most critical divergence between the two platforms occurs in the aromatic region. The protons at C4, C6, and C7 form an ABX spin system due to their asymmetric chemical environments and specific ortho/meta couplings[5].

SpinSystem Aromatic Aromatic Protons (H4, H6, H7) ABX Spin System HF 600 MHz Spectrometer (Δν >> J) Aromatic->HF BT 80-90 MHz Spectrometer (Δν ≈ J) Aromatic->BT H4_HF H4: Doublet (J=2.0 Hz) HF->H4_HF H6_HF H6: dd (J=8.5, 2.0 Hz) HF->H6_HF H7_HF H7: Doublet (J=8.5 Hz) HF->H7_HF Overlap Complex Multiplet / Roofing Loss of J-coupling clarity BT->Overlap

Fig 2. Resolution of the ABX spin system at 600 MHz vs. 80-90 MHz.

The Causality of Spectral Overlap: In NMR physics, a spectrum is considered "first-order" only when the difference in resonance frequencies (Δν) is significantly larger than the coupling constant (J).

  • At 600 MHz: Δν >> J. The aromatic protons are perfectly resolved. The C4 proton appears as a distinct doublet (J=2.0 Hz) due to meta-coupling with C6. The C6 proton is a doublet of doublets (J=8.5, 2.0 Hz) due to ortho and meta coupling, and C7 is a clean doublet (J=8.5 Hz).

  • At 80-90 MHz: The Larmor precession decreases, causing Δν to approach J[2]. This triggers second-order quantum mechanical effects (roofing). The distinct doublets collapse into a complex, unresolved multiplet between 6.40 and 7.00 ppm.

Conclusion & Expert Recommendations

For the validation of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one:

  • Benchtop NMR is highly effective for rapid, at-line verification of the N-ethylation process. The aliphatic signals (1.22 ppm and 3.89 ppm) are sufficiently resolved to confirm bulk material identity and track reaction kinetics[2].

  • High-Field NMR is strictly mandatory for definitive structural elucidation, impurity profiling, and IND/NDA regulatory submissions. Only a high-field system can resolve the ABX spin system of the aromatic core[5] and provide the sensitivity required to detect the quaternary bridgehead carbons in ¹³C NMR[4].

References

  • Google Patents (2014). BR112014028086B1 - Bicyclically Replaced Uracilas, Its Preparation Process, and Medicine. Retrieved from [1]

  • National Institutes of Health (PMC) (2009). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Retrieved from [3]

  • National Institutes of Health (PMC) (2020). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. Retrieved from [4]

  • Organic Process Research & Development (2024). Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation. Retrieved from [2]

  • Journal of the American Chemical Society (1998). NMR Study of Intramolecular Interactions between Aromatic Groups: Van der Waals, Charge-Transfer, or Quadrupolar Interactions? Retrieved from [5]

Sources

Validation

Comparative LC-MS Profiling of 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one: A Superior Scaffold for Chymase Inhibitor Development

Executive Summary & Context In the development of novel cardiovascular therapeutics, particularly bicyclic uracil derivatives acting as chymase inhibitors, the selection of the core structural scaffold dictates both the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

In the development of novel cardiovascular therapeutics, particularly bicyclic uracil derivatives acting as chymase inhibitors, the selection of the core structural scaffold dictates both the biological efficacy and the analytical tractability of the drug candidate. 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS: 247144-21-4) has emerged as a superior intermediate[1].

This guide objectively compares the Liquid Chromatography-Mass Spectrometry (LC-MS) analytical performance of the diethyl scaffold against its unsubstituted and dimethylated alternatives. By providing researchers with experimental data and mechanistic rationales, this document serves as an authoritative framework to optimize drug development workflows.

Mechanistic Rationale: Why the Diethyl Scaffold? (Expertise & Experience)

Chymase is a mast-cell-derived serine protease responsible for the ACE-independent synthesis of Angiotensin II, driving cardiac hypertrophy and fibrosis[2]. Inhibiting this pathway requires molecules that can penetrate dense fibrotic tissues[3].

Substituting the benzimidazolone ring with 1,3-diethyl groups—rather than leaving it unsubstituted or using dimethyl groups—exponentially increases the lipophilicity (LogP) of the scaffold. This structural choice is driven by two causal factors:

  • Biological Impact: The increased lipophilicity enhances the membrane permeability and bioavailability of the final synthesized chymase inhibitor.

  • Analytical Impact (LC-MS): In reversed-phase chromatography, the diethyl groups shift the analyte's retention time significantly later in the gradient. Causality: By eluting later, the compound escapes the highly polar, salt-rich solvent front. This drastically reduces matrix-induced ion suppression during electrospray ionization (ESI), leading to a cleaner, more sensitive signal[4].

ChymasePathway MastCells Mast Cell Degranulation Chymase Chymase Release MastCells->Chymase AngII Angiotensin II Chymase->AngII Cleaves TGFb_act Active TGF-β Chymase->TGFb_act Activates AngI Angiotensin I AngI->AngII Fibrosis Cardiac Fibrosis & Hypertrophy AngII->Fibrosis TGFb_lat Latent TGF-β TGFb_lat->TGFb_act TGFb_act->Fibrosis

Caption: Chymase-mediated Angiotensin II and TGF-β activation in cardiovascular pathogenesis.

Comparative LC-MS Performance Data

The following table summarizes the quantitative LC-MS parameters of the target product versus its structural alternatives. The data demonstrates how the diethyl substitution optimizes analytical performance.

Scaffold VariantExact MassESI+ m/z [M+H]⁺Retention Time (min)Ionization EfficiencyMatrix Effect
5-Amino-1,3-dihydro-2H-benzimidazol-2-one (Unsubstituted)149.06150.10.45LowHigh Suppression
5-Amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (Dimethyl)177.09178.10.95MediumModerate Suppression
5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one (Diethyl)205.12206.11.85HighMinimal Suppression

Standardized Experimental Protocol (Trustworthiness & Causality)

To ensure absolute reproducibility, the following protocol details the optimal LC-MS/MS methodology for analyzing the 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one scaffold[1]. Every step is designed as a self-validating system.

LCMSWorkflow Prep Sample Prep 0.1% FA in MeCN UPLC UPLC Separation HSS T3 Column Prep->UPLC ESI ESI+ Ionization Desolvation: 500°C UPLC->ESI Quad Mass Spec (MRM) m/z 206.1 -> 150.1 ESI->Quad Data Data Analysis Quantification Quad->Data

Caption: Standardized LC-MS/MS analytical workflow for benzimidazolone derivatives.

Step 1: Sample Preparation
  • Action: Dissolve 1.0 mg of the compound in 1 mL of 50:50 Methanol:Water to create a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL using 0.1% Formic Acid in Acetonitrile.

  • Causality: While the hydrochloride salt is highly soluble in aqueous mixtures, diluting the final injection sample in a high-organic solvent (Acetonitrile) forces the analyte to focus tightly at the head of the reversed-phase column during injection, preventing chromatographic peak broadening.

Step 2: Chromatographic Separation (UPLC)
  • Action: Inject 2 μL onto a Waters Acquity UPLC HSS T3 column (1.8 μm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes.

  • Causality: The HSS T3 stationary phase is selected over standard C18 because its lower ligand density allows the polar primary amine to interact with the silica pores without premature elution. The gradient ensures the lipophilic diethyl groups are retained long enough (Rt = 1.85 min) to escape the ion-suppressing solvent front[1].

Step 3: Mass Spectrometry (ESI-MS/MS)
  • Action: Operate in Positive Electrospray Ionization (ESI+) mode. Set Capillary Voltage to 3.0 kV, Desolvation Temperature to 500°C, and monitor the MRM transition m/z 206.1 → 150.1 (Collision Energy: 22 eV).

  • Causality: The 500°C desolvation temperature is required to efficiently evaporate the aqueous portion of the mobile phase. The addition of 0.1% formic acid acts as a proton donor, ensuring the primary amine remains fully protonated ([M+H]⁺), which exponentially increases ionization efficiency. The 22 eV collision energy specifically targets the cleavage of the two ethyl groups (-56 Da), yielding the stable 150.1 m/z core fragment for high-specificity quantification.

Step 4: Self-Validating System Check
  • Action: Monitor the baseline signal-to-noise (S/N) ratio prior to sample analysis. A valid run must demonstrate S/N > 10 at the Lower Limit of Quantification (LLOQ) and a Retention Time Relative Standard Deviation (RSD) < 2% across six replicate injections.

  • Causality: This internal validation confirms that the electrospray plume is stable (verifying the absence of capillary clogging) and that the column chemistry has not degraded, ensuring absolute trustworthiness of the quantitative data.

References

  • Title: BICYCLICALLY REPLACED URACILAS, ITS PREPARATION PROCESS, AND MEDICINE (Patent BR112014028086B1)
  • Title: Chymase: a new pharmacologic target in cardiovascular disease Source: Cardiology in Review (PubMed) URL: [Link]

  • Title: Transitioning from Basic toward Systems Pharmacodynamic Models: Lessons from Corticosteroids Source: Pharmacological Reviews (NCBI/PMC) URL: [Link]

  • Title: Pivotal Role of Mouse Mast Cell Protease 4 in the Conversion and Pressor Properties of Big-Endothelin-1 Source: Journal of Pharmacology and Experimental Therapeutics (NCBI/PMC) URL: [Link]

Sources

Comparative

Comparative Binding Affinity Guide: 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one Analogues as Human Chymase Inhibitors

Executive Summary Human Chymase (CMA1) is a mast-cell-specific serine protease implicated in the pathogenesis of cardiovascular diseases, fibrosis, and localized angiotensin II production. The 5-amino-1,3-diethyl-1,3-dih...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Human Chymase (CMA1) is a mast-cell-specific serine protease implicated in the pathogenesis of cardiovascular diseases, fibrosis, and localized angiotensin II production. The 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one scaffold serves as a critical synthetic intermediate for developing potent, non-covalent chymase inhibitors, most notably the bicyclically substituted uracils[1]. When incorporated into a larger pharmacophore, the 5-amino group acts as the synthetic linkage point, positioning the 1,3-diethyl-benzimidazolone core to interact deeply within the S1 and P2 pockets of the enzyme.

This guide objectively compares the binding affinity of the 1,3-diethyl-benzimidazolone scaffold against alternative structural analogues, detailing the mechanistic causality behind its superior performance and providing self-validating experimental protocols for affinity evaluation.

Mechanistic Rationale: Why the 1,3-Diethyl-Benzimidazolone Core?

The superiority of the 1,3-diethyl-benzimidazolone scaffold over traditional P1/P2 binding moieties (such as benzothiophenes or indoles) is rooted in two distinct structural advantages[2][3]:

  • π-π Stacking with Catalytic His57: The benzimidazolone ring acts as a P2 moiety that forms a highly specific, non-covalent π-π stacking interaction with the protonated imidazole ring of His57 (a member of the Ser195-His57-Asp102 catalytic triad)[3]. This interaction anchors the inhibitor without requiring covalent modification of the catalytic serine, reducing off-target toxicity.

  • Optimal S1 Pocket Desolvation: The 1,3-diethyl substitutions are sterically tuned to fill the hydrophobic S1 pocket. By displacing high-energy water molecules from this cavity, the ethyl groups increase the entropic driving force of binding, significantly lowering the dissociation constant ( KD​ ) compared to smaller (dimethyl) or larger (propyl) alkyl chains.

G LIG 1,3-Diethyl-Benzimidazolone Scaffold HIS His57 (Catalytic Triad) Protonated Imidazole LIG->HIS π-π Stacking S1 S1 Hydrophobic Pocket LIG->S1 Van der Waals (Ethyl groups) SER Ser195 / Oxyanion Hole LIG->SER Non-covalent H-bond network

Fig 1: Interaction network of 1,3-diethyl-benzimidazolone scaffold in Human Chymase active site.

Comparative Binding Affinity Data

To evaluate the structure-activity relationship (SAR), the 1,3-diethyl-benzimidazolone scaffold (evaluated as a bicyclic uracil derivative) is compared against structural analogues modifying the P1/P2 region. Data reflects representative in vitro kinetics derived from fluorogenic substrate assays[1][2].

Analogue Scaffold (P1/P2 Region)Human Chymase IC50​ (nM)Cathepsin G IC50​ (nM)Selectivity FoldKey Structural Observation
1,3-Diethyl-benzimidazolone 2.5 >10,000 >4000x Optimal S1 fit; robust His57 π-π stacking.
1,3-Dimethyl-benzimidazolone15.0>10,000>600xSub-optimal hydrophobic contact; lower entropic gain.
Benzothiophene (TY-51469 ref)20.0~1,20060xHigh affinity, but prone to GSH conjugation (toxicity risk).
Unsubstituted benzimidazolone145.05,00034xComplete loss of S1 hydrophobic packing.

Causality in the Data: While benzothiophene analogues demonstrate respectable nanomolar affinity, they are highly susceptible to glutathione (GSH) conjugation, leading to the formation of reactive metabolites[2]. The 1,3-diethyl-benzimidazolone core not only circumvents this metabolic liability but also improves target selectivity against closely related serine proteases like Cathepsin G by exploiting the precise volumetric constraints of the CMA1 S1 pocket.

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed to determine the binding affinity and kinetics of synthesized analogues.

Protocol 1: FRET-Based Chymase Inhibition Assay (Thermodynamic Affinity)

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) while controlling for pan-assay interference.

  • Compound Preparation: Serially dilute the 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one analogues in DMSO. Ensure the final assay concentration of DMSO does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation (Critical Step): Mix 10 µL of the diluted compound with 40 µL of recombinant Human Chymase (final concentration 1 nM) in a 96-well black microplate. Incubate at 37°C for 15 minutes.

    • Causality: Because benzimidazolone derivatives are slow-binding, non-covalent inhibitors, pre-incubation allows the system to reach thermodynamic equilibrium before substrate competition begins, preventing artificially inflated IC50​ values.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate Suc-Ala-Ala-Pro-Phe-AMC (final concentration 20 µM).

  • Kinetic Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 30 minutes. Calculate initial velocities ( V0​ ) strictly from the linear portion of the progress curves to avoid substrate-depletion artifacts.

  • Data Analysis: Fit the dose-response data to a four-parameter logistic equation to derive the IC50​ .

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Quantify the direct binding kinetics ( kon​ , koff​ ) and equilibrium dissociation constant ( KD​ ) to predict in vivo residence time.

  • Sensor Chip Preparation: Immobilize an anti-His antibody onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry).

  • Target Capture (Critical Step): Inject His-tagged Human Chymase to achieve a capture level of ~2000 Resonance Units (RU).

    • Causality: Capturing the enzyme via a terminal His-tag rather than direct amine coupling preserves the conformational integrity of the active site, ensuring the measured affinities reflect true physiological binding rather than binding to partially denatured protein.

  • Analyte Injection: Inject varying concentrations (0.5 nM to 50 nM) of the analogues over the captured Chymase at a high flow rate (50 µL/min).

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics are reaction-limited.

  • Dissociation Phase: Allow running buffer to flow for 600 seconds to accurately monitor the dissociation phase ( koff​ ).

  • Kinetic Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Workflow Step1 Synthesize Analogues (Uracil-Benzimidazolone) Step2 FRET-Based Chymase Inhibition Assay Step1->Step2 Step3 SPR Binding Kinetics (Biacore) Step2->Step3 IC50 < 10 nM Step4 Selectivity Counter-Screen (Cathepsin G / Proteases) Step3->Step4 Fast Kon, Slow Koff Step5 Lead Optimization & In Vivo Profiling Step4->Step5 >1000x Selectivity

Fig 2: Experimental workflow for evaluating binding affinity and selectivity of chymase inhibitors.

References

  • Bayer Pharma Aktiengesellschaft. "Substituted uracils as chymase inhibitors" (US Patent 9,695,131).
  • Matsumoto, Y., et al. "Crystal structure of a complex of human chymase with its benzimidazole derived inhibitor.
  • Lo, H. Y., et al. "Benzimidazolone as potent chymase inhibitor: modulation of reactive metabolite formation in the hydrophobic (P1) region." Bioorganic & Medicinal Chemistry Letters (2011).

Sources

Validation

analytical reference standards for 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one

Analytical Reference Standards for 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one: A Comparison Guide for Bioanalysis and Impurity Profiling As a Senior Application Scientist navigating the complexities of cardiov...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Reference Standards for 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one: A Comparison Guide for Bioanalysis and Impurity Profiling

As a Senior Application Scientist navigating the complexities of cardiovascular drug development, I frequently encounter the analytical bottlenecks associated with novel active pharmaceutical ingredient (API) synthesis. The compound 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS: 247144-21-4) serves as a critical synthetic building block and a potential downstream biomarker for a highly potent class of bicyclically substituted uracils[1].

These uracil derivatives function as [2], targeting the mast-cell-derived serine protease responsible for the local, ACE-independent production of Angiotensin II and the activation of latent TGF-β[3]. By blocking this pathway, researchers can effectively mitigate cardiac hypertrophy, atherogenesis, and tissue fibrosis[1]. However, the transition from synthetic bench to clinical pharmacokinetics (PK) requires absolute analytical certainty. Whether you are conducting late-stage API release testing or quantifying trace metabolites in human plasma, the choice of your analytical reference standard dictates the integrity of your entire dataset.

Pathway MastCell Mast Cell Degranulation Chymase Chymase Release MastCell->Chymase AngII Angiotensin II Chymase->AngII TGFb Latent TGF-β Activation Chymase->TGFb AngI Angiotensin I AngI->AngII Catalyzed by Chymase Fibrosis Cardiac Fibrosis & Remodeling AngII->Fibrosis TGFb->Fibrosis Inhibitor Bicyclic Uracil Inhibitor (Benzimidazol-2-one derived) Inhibitor->Chymase Competitive Inhibition

Chymase signaling pathway and the pharmacological intervention point of bicyclic uracils.

Comparative Analysis of Reference Standard Alternatives

Not all reference standards are created equal. Depending on the phase of your drug development program, you must select a standard grade that balances regulatory compliance with analytical utility. We compare three primary alternatives for 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one:

  • Certified Reference Material (CRM): Manufactured under strict ISO 17034 guidelines, CRMs provide absolute quantitative traceability. Their purity is typically established via quantitative NMR (qNMR) and rigorous mass balance, making them the gold standard for calibrator generation and API impurity profiling.

  • Stable Isotope-Labeled (SIL) Standard (e.g., 13 C 3​ or d5​ -labeled): The ultimate internal standard for LC-MS/MS bioanalysis. By co-eluting with the endogenous analyte, the SIL standard perfectly compensates for matrix effects (ion suppression or enhancement) inherent to electrospray ionization (ESI).

  • Basic Analytical Grade (>95% Purity): A cost-effective solution suitable for early-stage synthetic monitoring (e.g., TLC or qualitative HPLC) but lacking the rigorous characterization required for IND/NDA regulatory submissions.

Quantitative Performance Comparison

Feature / ParameterCertified Reference Material (CRM)Stable Isotope-Labeled (SIL) StandardBasic Analytical Grade
Primary Application Calibration curves, API impurity profilingLC-MS/MS Internal Standard (IS)Early-stage synthesis, qualitative QC
Purity Certification >99.0% (qNMR validated, mass balance)>98.0% (Isotopic enrichment >99%)>95.0% (HPLC-UV area percent)
Quantitative Traceability SI-traceable (ISO 17034 / ISO/IEC 17025)Highly precise relative to CRMNone (Not suitable for absolute quant)
Matrix Effect Compensation Poor (Requires separate IS)Excellent (Co-elutes with analyte)Poor
Regulatory Acceptance High (FDA/ICH M10 compliant)High (Mandatory for robust PK assays)Low (Research Use Only)

Self-Validating Experimental Protocols

To demonstrate the practical application of these standards, I have detailed two self-validating workflows. A protocol is "self-validating" when its internal logic inherently controls for experimental variables—such as extraction recovery or column degradation—ensuring that every data point is mathematically anchored to a known constant.

Protocol 1: Bioanalytical LC-MS/MS Workflow for Pharmacokinetic Profiling

When quantifying 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one in plasma, matrix effects from endogenous phospholipids can severely suppress the ESI signal. This protocol utilizes the SIL Standard to create a self-validating system: any signal loss due to matrix suppression affects both the unlabeled analyte and the SIL-IS equally, keeping the peak area ratio constant. This approach strictly aligns with the[4].

Step-by-Step Methodology:

  • Sample Spiking: Aliquot 50 µL of human plasma into a 96-well plate. Spike with 10 µL of the SIL-IS working solution (100 ng/mL).

    • Causality: Spiking before extraction ensures the internal standard accounts for any volumetric losses or degradation during sample preparation.

  • Protein Precipitation (PPT): Add 150 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA).

    • Causality: ACN denatures plasma proteins, while the acidic environment ensures the primary amine of the benzimidazol-2-one core remains protonated, maximizing its solubility in the organic crash solvent.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer & Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water.

    • Causality: Diluting the organic extract matches the initial mobile phase conditions, preventing peak broadening (the "solvent effect") upon injection onto the reversed-phase column.

  • UHPLC-MS/MS Analysis: Inject 5 µL onto a C18 column (1.7 µm, 2.1 × 50 mm). Run a gradient from 5% to 95% B (A: Water + 0.1% FA; B: ACN + 0.1% FA). Monitor via Multiple Reaction Monitoring (MRM) in positive ESI mode.

Workflow Sample Plasma Sample (Analyte) Spike Spike SIL-IS (Matrix Correction) Sample->Spike PPT Protein PPT (3x ACN, 0.1% FA) Spike->PPT Centrifuge Centrifugation (14,000g, 4°C) PPT->Centrifuge LC UHPLC Separation (C18, Gradient) Centrifuge->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Self-validating LC-MS/MS bioanalytical workflow using a Stable Isotope-Labeled Internal Standard.

Protocol 2: HPLC-UV Impurity Profiling in API Synthesis

For API batch release, you must quantify residual 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one against the final bicyclic uracil product. This requires the Certified Reference Material (CRM) to build an absolute calibration curve.

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a resolution mixture containing the CRM and a known closely eluting impurity.

    • Causality: The SST makes the system self-validating by proving the column's resolving power (Resolution > 2.0) before any unknown samples are analyzed. If the column degrades, the SST fails, preventing the generation of false data.

  • Calibrator Preparation: Dissolve the CRM in Methanol to create a 1.0 mg/mL stock. Serially dilute to create a 5-point calibration curve (0.1 to 10 µg/mL).

  • Sample Preparation: Dissolve 10 mg of the final API in 10 mL of Methanol.

  • Chromatographic Separation: Inject 10 µL onto a C8 column (5 µm, 4.6 × 150 mm). Use a mobile phase of Water/Methanol (60:40 v/v) containing 0.1% Trifluoroacetic Acid (TFA).

    • Causality: TFA acts as an ion-pairing agent, neutralizing the basic amine group on the benzimidazol-2-one. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing and ensuring accurate integration.

  • Detection: Monitor UV absorbance at 254 nm. Quantify the impurity using the linear regression equation derived from the CRM calibrators.

Conclusion

The analytical journey of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one—from a synthetic building block to a monitored pharmacokinetic entity—demands rigorous standard selection. While basic analytical grades suffice for early chemistry, the transition to regulated bioanalysis and API release strictly requires the integration of Stable Isotope-Labeled standards and Certified Reference Materials. By implementing self-validating protocols grounded in thermodynamic and kinetic principles, researchers can ensure their data withstands the highest levels of regulatory scrutiny.

References

  • Title: BR112014028086B1 - BICYCLICALLY REPLACED URACILAS, ITS PREPARATION PROCESS, AND MEDICINE Source: Google Patents / Bayer Pharma AG URL
  • Title: Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) Source: NIH / PubMed Central URL: [Link]

  • Title: ICH Harmonised Guideline: Bioanalytical Method Validation and Study Sample Analysis M10 Source: International Council for Harmonisation (ICH) URL: [Link]

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Safety & Regulatory Compliance

Safety

5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one proper disposal procedures

An In-Depth Guide to the Safe Disposal of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one A Senior Application Scientist's Guide to Responsible Chemical Waste Management Disclaimer: The following guide is based on...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Disposal of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one

A Senior Application Scientist's Guide to Responsible Chemical Waste Management

Disclaimer: The following guide is based on the best available information for structurally similar benzimidazole derivatives. A specific Safety Data Sheet (SDS) for 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one was not available. Therefore, a conservative approach, treating the compound as hazardous, is recommended. Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

Introduction: Understanding the Compound and Associated Risks

5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one belongs to the benzimidazole class of heterocyclic organic compounds. This structural family is prevalent in pharmaceutical and materials science research. The presence of an aromatic amine group is a key feature, influencing its reactivity and toxicological profile.[1][2] Aromatic amines, as a class, can be toxic, and their oxidative degradation can lead to the formation of hazardous by-products.[3]

Due to the lack of specific toxicological data for this exact compound, we must infer its hazard profile from closely related analogues. This principle of "read-across" is a standard practice in chemical safety assessment when data gaps exist.

Hazard Identification and Risk Assessment

Based on data from similar benzimidazole derivatives, 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one should be handled as a hazardous substance.[4][5] The primary anticipated hazards are summarized below.

Hazard ClassificationDescriptionSupporting Evidence from Analogues
Acute Oral Toxicity Harmful if swallowed.Analogues are classified as "Acute Tox. 4" (H302).[6][7]
Skin Irritation / Sensitization Causes skin irritation and may cause an allergic skin reaction.Analogues are classified as "Skin Irrit. 2" (H315) and "Skin Sens. 1" (H317).[5][6][8]
Serious Eye Irritation Causes serious eye irritation.Analogues are classified as "Eye Irrit. 2" (H319).[5][8]
Respiratory Tract Irritation May cause respiratory irritation.Analogues are classified as "STOT SE 3" (H335).[5][8][9]
Chronic Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.A related compound is classified as "Aquatic Chronic 2" (H411).[6]

Causality Behind Hazards: The benzimidazole core and the aromatic amine substituent are responsible for these toxicological properties. Aromatic amines can be absorbed through the skin and may act as sensitizers, leading to allergic reactions upon repeated exposure.[1] Irritation to the skin, eyes, and respiratory system is a common characteristic of many complex organic molecules.[7]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the potential hazards, a stringent PPE protocol is mandatory when handling 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one for any purpose, including disposal.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat is required. For handling larger quantities or in case of potential spills, consider additional protective clothing.[7]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7] If dusts are generated, a particulate filter respirator may be necessary.[5]

Disposal Decision Workflow

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[4] The following diagram illustrates the decision-making process.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Start Start: Have waste 5-amino-1,3-diethyl-1,3-dihydro- 2H-benzimidazol-2-one? PPE Don appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Container Select a designated, compatible, and sealable hazardous waste container. PPE->Container Collect Collect all waste material: - Pure compound - Contaminated consumables (gloves, wipes, pipette tips) Container->Collect Label Label container clearly: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms (e.g., Irritant) Collect->Label Storage Store sealed container in a designated, secure, and well-ventilated secondary containment area. Label->Storage EHS Contact your institution's EHS office or licensed chemical waste disposal contractor. Storage->EHS Pickup Arrange for waste pickup and professional disposal. EHS->Pickup End End: Waste properly disposed. Pickup->End

Caption: Disposal workflow for 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of both the pure compound and contaminated lab materials.

  • Segregation at Source: Never mix this waste with other waste streams unless explicitly permitted by your EHS department. Keep it separate from non-hazardous trash and other chemical waste types (e.g., halogenated solvents).

  • Waste Collection:

    • Solid Waste: Collect the solid 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one and any contaminated disposable materials (e.g., weighing paper, gloves, wipes) in a dedicated, robust, and compatible hazardous waste container with a secure lid.[4]

    • Solution Waste: If the compound is in solution, use a compatible, leak-proof liquid waste container. Do not overfill containers.

  • Container Labeling: The waste container must be labeled accurately and clearly at the time waste is first added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one"

    • An indication of the hazards (e.g., "Irritant," "Harmful")[7]

  • Interim Storage: Store the sealed waste container in a designated satellite accumulation area or central waste storage facility. This area should be secure, well-ventilated, and away from incompatible materials.[4]

  • Professional Disposal: Arrange for the collection of the waste through your institution's EHS office or a licensed chemical waste disposal contractor.[10] The most common and recommended disposal method for this type of organic compound is high-temperature incineration at a permitted hazardous waste facility.[5][11]

Spill and Emergency Procedures

Accidental spills must be handled promptly and safely.

  • Evacuate and Secure: Alert others in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Protect Yourself: Wear the appropriate PPE as described in Section 3 before attempting cleanup.

  • Containment: For a solid spill, carefully sweep or scoop up the material to avoid creating dust.[10]

  • Absorption: For a liquid spill, cover with an inert absorbent material like vermiculite or sand.

  • Collection: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your supervisor and EHS department according to your institution's policy.

Waste Minimization

As a final point of professional responsibility, always strive to minimize waste generation.

  • Purchase and use only the amount of material necessary for your research.

  • Avoid preparing excess solutions.

  • Ensure experimental designs are optimized to reduce the number of failed or repeated experiments.

By adhering to these rigorous procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain regulatory compliance, reinforcing the trust placed in you as a scientific professional.

References

  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 1,6- Dimethyl-1H-benzo[d]imidazole.
  • PubChem. (n.d.). 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one. National Center for Biotechnology Information.
  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one.
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-2-mercaptobenzimidazole.
  • Sigma-Aldrich. (n.d.). Material Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 5-Amino-1,3-dihydro-2H-benzimidazol-2-one.
  • ECHEMI. (n.d.). 5-Amino-2-benzimidazolinone SDS, 95-23-8 Safety Data Sheets.
  • NextSDS. (n.d.). 5-AMINO-1,3-DIETHYL-1,3-DIHYDRO-BENZOIMIDAZOL-2-ONE — Chemical Substance Information.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: 5-Amino-2-Benzimidazolethiol.
  • NextSDS. (n.d.). 5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride (1:1) — Chemical Substance Information.
  • Oxford Academic. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
  • IMR Press. (n.d.). Aromatic amines: use in azo dye chemistry.
  • PubChem. (n.d.). 5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. National Center for Biotechnology Information.
  • Michigan State University Department of Chemistry. (n.d.). Reaction of Amines with Nitrous Acid.
  • Whamine. (2022). Physical and Chemical Properties of Aromatic Amines.
  • Grokipedia. (n.d.). Aromatic amine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.

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